(RS)-4C3HPG
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSAQLJWLCLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928397 | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134052-66-7 | |
| Record name | 4-Carboxy-3-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(RS)-4C3HPG: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG), a key pharmacological tool in neuroscience research. This compound is a phenylglycine derivative that exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and an agonist at the metabotropic glutamate receptor 2 (mGluR2). This unique pharmacology underlies its neuroprotective and anticonvulsant properties observed in preclinical studies.
Core Mechanism of Action
This compound, and more specifically its S-enantiomer, (S)-4C3HPG, exerts its effects by modulating two distinct subtypes of metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability throughout the central nervous system.
-
Antagonism at mGluR1: As a competitive antagonist, this compound binds to the mGluR1 receptor, preventing the binding of the endogenous agonist, glutamate. The mGluR1 receptor is coupled to the Gq/11 family of G-proteins. Its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can dampen excessive neuronal excitation mediated by mGluR1.
-
Agonism at mGluR2: Conversely, this compound acts as an agonist at the mGluR2 receptor. mGluR2 is a member of the Group II mGluRs and is coupled to the Gi/o family of G-proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway is generally associated with a reduction in neuronal excitability and neurotransmitter release.
The combined effect of mGluR1 antagonism and mGluR2 agonism positions this compound as a compound that can effectively reduce glutamatergic hyperexcitability, a hallmark of various neurological disorders.
Quantitative Data
The following table summarizes the in vitro potency of this compound and its S-enantiomer at mGluR1 and mGluR2.
| Compound | Receptor Target | Activity | Potency (IC50/EC50) | Assay | Cell System | Reference |
| (S)-4C3HPG | mGluR1a | Antagonist | IC50: 15 ± 3 µM | Inhibition of Glutamate-Stimulated Phosphoinositide Hydrolysis | Baby Hamster Kidney (BHK) cells | [1] |
| (S)-4C3HPG | mGluR2 | Agonist | EC50: 21 ± 4 µM | Inhibition of Forskolin-Stimulated cAMP Formation | Baby Hamster Kidney (BHK) cells | [1] |
| This compound | mGluR2 | Agonist | EC50: 48 ± 5 µM | Inhibition of Forskolin-Stimulated cAMP Formation | Baby Hamster Kidney (BHK) cells | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
The following sections outline the general methodologies used to characterize the mechanism of action of this compound.
Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 Antagonism)
This assay measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, to determine the antagonist activity of a compound at Gq-coupled receptors like mGluR1.
1. Cell Culture and Labeling:
-
Baby Hamster Kidney (BHK) cells stably expressing the mGluR1a receptor are cultured in appropriate media.
-
Cells are seeded into multi-well plates and grown to near confluency.
-
The cells are then incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
2. Antagonist Pre-incubation:
-
After the labeling period, the cells are washed to remove unincorporated [³H]-myo-inositol.
-
A buffer containing LiCl is added. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Varying concentrations of the antagonist, (S)-4C3HPG, are added to the wells, and the plates are incubated for a defined period (e.g., 20-30 minutes) to allow for receptor binding.
3. Agonist Stimulation:
-
A fixed concentration of glutamate (the agonist) is added to the wells (except for basal control wells) to stimulate the mGluR1a receptors.
-
The plates are incubated for a further period (e.g., 45-60 minutes) to allow for the generation of [³H]-inositol phosphates.
4. Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are neutralized, and the total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted IP fraction is measured using liquid scintillation counting.
5. Data Analysis:
-
The amount of [³H]-IP accumulation is plotted against the concentration of the antagonist.
-
The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.
Forskolin-Stimulated cAMP Formation Assay (for mGluR2 Agonism)
This assay is used to determine the agonist activity of a compound at Gi/o-coupled receptors like mGluR2 by measuring the inhibition of adenylyl cyclase activity.
1. Cell Culture:
-
BHK cells stably expressing the mGluR2 receptor are cultured in standard growth medium and seeded into multi-well plates.
2. Agonist Incubation:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of the agonist, (S)-4C3HPG or this compound, are added to the wells.
-
The plates are incubated for a short period (e.g., 10-15 minutes).
3. Adenylyl Cyclase Stimulation:
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal control wells) at a concentration that elicits a submaximal stimulation of cAMP production.
-
The plates are incubated for a further defined period (e.g., 15-20 minutes).
4. Cell Lysis and cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by using commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence.
5. Data Analysis:
-
The level of cAMP is plotted against the concentration of the agonist.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined using non-linear regression.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): A Technical Guide
(RS)-4-Carboxy-3-hydroxyphenylglycine , commonly abbreviated as (RS)-4C3HPG, is a phenylglycine derivative that has garnered significant interest within the neuroscience and pharmacology communities. This compound and its enantiomers are recognized for their activity as ligands for metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides a comprehensive overview of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it.
Core Compound Profile
This compound is a racemic mixture containing equal amounts of the (S) and (R) enantiomers. Much of the available research has focused on the pharmacologically active (S)-enantiomer, (S)-4C3HPG. This compound exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II mGluRs (mGluR2 and mGluR3)[1]. This mixed pharmacology makes it a valuable tool for dissecting the complex roles of these receptor subtypes in various physiological and pathological processes.
Pharmacological Data
The pharmacological activity of 4C3HPG has been quantified in various in vitro assays. The majority of the available quantitative data pertains to the (S)-enantiomer.
| Parameter | Receptor Subtype | Cell Line/Preparation | Value (µM) | Assay Type | Reference |
| IC50 | mGluR1a | Baby Hamster Kidney (BHK) cells | 15 ± 3 | Glutamate-stimulated phosphoinositide hydrolysis | [1] |
| IC50 | mGluR1 | Rat LLC-PK1/HEK 293 cells | 40 | Not specified | [2] |
| IC50 | mGluR1 | Rat cerebellar granule cells | 41 | Quisqualate-stimulated phosphoinositide hydrolysis | |
| EC50 | mGluR2 | Baby Hamster Kidney (BHK) cells | 21 ± 4 | Forskolin-stimulated cAMP formation inhibition | [1] |
| EC50 | mGluR1a | Baby Hamster Kidney (BHK) cells | 5 ± 1 | [3H]glutamate binding displacement | [1] |
Mechanism of Action & Signaling Pathways
This compound exerts its effects by modulating distinct intracellular signaling cascades through its interaction with group I and group II metabotropic glutamate receptors.
Antagonism at mGluR1 (Group I)
As an antagonist at mGluR1, (S)-4C3HPG blocks the canonical Gq/G11 signaling pathway. Typically, activation of mGluR1 by glutamate leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, (S)-4C3HPG can inhibit these downstream signaling events.
Agonism at mGluR2/3 (Group II)
Conversely, as an agonist at mGluR2 and mGluR3, (S)-4C3HPG activates the Gi/Go signaling pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This pathway is a key mechanism for presynaptic inhibition, reducing neurotransmitter release.
Key Experimental Protocols
The characterization of this compound and its enantiomers relies on a variety of established experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Functional Assays
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to quantify antagonist activity.
-
Cell Culture and Transfection: Baby Hamster Kidney (BHK) cells are cultured and transiently transfected with the cDNA for human mGluR1a.
-
Radiolabeling: Transfected cells are incubated overnight with [3H]myo-inositol (20 µCi/ml) in inositol-free Dulbecco's modified Eagle's medium to label the phosphoinositide pools.
-
Compound Incubation: Cells are pre-incubated with various concentrations of (S)-4C3HPG for 15 minutes in a buffer containing LiCl (which inhibits inositol monophosphatase).
-
Stimulation: Glutamate (e.g., 10 µM) is added to stimulate the mGluR1a receptors, and the incubation continues for a defined period (e.g., 30 minutes).
-
Extraction and Quantification: The reaction is terminated, and the inositol phosphates are extracted. The amount of [3H]inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The concentration of (S)-4C3HPG that inhibits 50% of the glutamate-stimulated PI hydrolysis (IC50) is calculated.
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of mGluR2/3 activation, to determine agonist potency.
-
Cell Culture and Transfection: BHK cells are stably transfected with the cDNA for human mGluR2.
-
Compound Incubation: Cells are incubated with various concentrations of (S)-4C3HPG.
-
Stimulation of Adenylyl Cyclase: Forskolin (an adenylyl cyclase activator) is added to the cells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.
-
Data Analysis: The concentration of (S)-4C3HPG that produces 50% of the maximal inhibition of forskolin-stimulated cAMP formation (EC50) is determined.
Ex Vivo Electrophysiology in Brain Slices
Electrophysiological recordings from brain slices are used to assess the effects of this compound on neuronal activity and synaptic transmission.
-
Animal Anesthesia and Brain Extraction: A rodent (e.g., rat or mouse) is deeply anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Brain Slice Preparation: The brain is sectioned into thin slices (e.g., 300-400 µm) using a vibratome. The slices are then transferred to a holding chamber with oxygenated aCSF to recover.
-
Electrophysiological Recording: A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are obtained from neurons in the region of interest (e.g., hippocampus or striatum).
-
Drug Application: this compound is bath-applied to the slice to assess its effects on baseline synaptic activity or on responses evoked by other pharmacological agents.
In Vivo Neuroprotection Studies
In vivo models are employed to evaluate the neuroprotective potential of this compound.
-
Animal Surgery: A rat is anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., the striatum).
-
Microinjection: A microinjection cannula is lowered into the striatum. A solution containing an excitotoxin, such as quinolinic acid, is co-injected with either vehicle or (S)-4C3HPG.
-
Post-operative Care and Recovery: The animal is allowed to recover from surgery.
-
Histological Analysis: After a set period (e.g., 7 days), the animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with Nissl stain) to assess the extent of the excitotoxic lesion.
-
Data Analysis: The volume of the lesion in the brains of animals treated with (S)-4C3HPG is compared to that of vehicle-treated animals to determine the degree of neuroprotection.
Applications in Research
The unique pharmacological profile of this compound and its enantiomers makes them valuable research tools for:
-
Investigating the roles of mGluR1 and mGluR2/3 in synaptic plasticity: By simultaneously antagonizing mGluR1 and activating mGluR2/3, these compounds can help elucidate the interplay between these receptor groups in processes like long-term potentiation (LTP) and long-term depression (LTD).
-
Exploring potential therapeutic strategies for neurological and psychiatric disorders: The neuroprotective effects observed with (S)-4C3HPG suggest its potential relevance for conditions involving excitotoxicity, such as stroke and Huntington's disease. Its anticonvulsant properties also point to a role in epilepsy research. Furthermore, its ability to modulate striatal function has been investigated in models of Parkinson's disease.
Conclusion
This compound is a versatile pharmacological tool with a complex mechanism of action. Its dual activity as an mGluR1 antagonist and a group II mGluR agonist provides a unique means to probe the functions of these important receptors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and related compounds, which will undoubtedly contribute to a deeper understanding of metabotropic glutamate receptor pharmacology and its implications for central nervous system function and disease.
References
An In-depth Technical Guide to (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a synthetic phenylglycine derivative that has garnered significant interest in the field of neuroscience. As a dual-action ligand for metabotropic glutamate receptors (mGluRs), it serves as a competitive antagonist at the mGluR1 subtype and an agonist at the mGluR2 and mGluR3 subtypes. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex roles of these receptors in synaptic transmission, neuronal excitability, and pathophysiology. Furthermore, its demonstrated neuroprotective properties in preclinical models of ischemia and its potential to modulate motor dysfunction highlight its therapeutic promise. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a focus on its pharmacology, relevant experimental protocols, and the signaling pathways it modulates.
Core Compound Information
Chemical Structure and Properties
This compound is a racemic mixture of the (R)- and (S)-enantiomers of 4-carboxy-3-hydroxyphenylglycine. The biological activity is primarily attributed to the (S)-enantiomer.
Chemical Name: 4-[amino(carboxy)methyl]-2-hydroxybenzoic acid
Molecular Formula: C₉H₉NO₅
Molecular Weight: 211.17 g/mol
CAS Number: 134052-66-7
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 211.17 g/mol | Computed |
| XLogP3-AA | -1.7 | Computed |
| Hydrogen Bond Donor Count | 4 | Computed |
| Hydrogen Bond Acceptor Count | 6 | Computed |
| Rotatable Bond Count | 3 | Computed |
| pKa (estimated) | ~2.0 (carboxylic acids), ~9.0 (amine) | Analog Data |
| Solubility (estimated) | Sparingly soluble in water and organic solvents | Analog Data |
Pharmacological Properties
This compound exhibits a distinct pharmacological profile, acting as a competitive antagonist at the group I mGluR, specifically mGluR1, and as an agonist at the group II mGluRs (mGluR2 and mGluR3). This dual activity allows it to modulate glutamatergic neurotransmission in a complex manner.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its active (S)-enantiomer at various mGluR subtypes. It is important to note that much of the detailed pharmacological characterization has been performed on the (S)-enantiomer.
| Compound | Receptor Subtype | Assay | Potency (µM) | Reference |
| (DL)-4C3HPG | mGluR1α | Inhibition of glutamate-stimulated PI hydrolysis (competitive antagonism) | K_B_ = 29 | [1] |
| (S)-4C3HPG | mGluR1α | Displacement of [³H]glutamate binding | EC₅₀ = 5 ± 1 | [2] |
| (S)-4C3HPG | mGluR1α | Antagonism of glutamate-stimulated phosphoinositide (PI) hydrolysis | IC₅₀ = 15 ± 3 | [2] |
| (S)-4C3HPG | mGluR1α | Antagonism of quisqualate-induced PI hydrolysis | IC₅₀ range: 19-50 | [3] |
| (S)-4C3HPG | mGluR5a | Antagonism of quisqualate-induced PI hydrolysis | IC₅₀ range: 53-280 | [3] |
| (S)-4C3HPG | mGluR2 | Inhibition of forskolin-stimulated cAMP formation (agonism) | EC₅₀ = 21 ± 4 | [2] |
Signaling Pathways
The dual activity of this compound results in the modulation of distinct intracellular signaling cascades. Its antagonism of mGluR1 blocks Gq-coupled signaling, while its agonism of mGluR2/3 activates Gi/o-coupled pathways.
mGluR1 Antagonism Signaling Pathway
As a competitive antagonist at mGluR1, this compound blocks the binding of glutamate, thereby inhibiting the Gq-protein-mediated activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately blocking the downstream release of intracellular calcium and the activation of protein kinase C (PKC).
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): An In-Depth Technical Guide to its mGluR1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antagonist activity of the racemic compound (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) at the metabotropic glutamate receptor 1 (mGluR1). This document details the quantitative pharmacological data, experimental methodologies for activity assessment, and the underlying signaling pathways.
Core Antagonist Activity of this compound at mGluR1
This compound is a phenylglycine derivative that acts as a competitive antagonist at the mGluR1 receptor. While its (S)-enantiomer also exhibits antagonist activity at mGluR1, this guide focuses on the racemic mixture. The compound's inhibitory effects have been primarily characterized through assays measuring the downstream consequences of mGluR1 activation, such as phosphoinositide hydrolysis.
Quantitative Data Summary
The antagonist potency of this compound at the mGluR1α subtype has been determined through functional assays. The following table summarizes the key quantitative data available.
| Compound | Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Reference |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Phosphoinositide Hydrolysis | K_B | 29 | [1] |
| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Phosphoinositide Hydrolysis | IC_50 | 15 ± 3 | [2] |
Note: (DL)-4-Carboxy-3-hydroxyphenylglycine is the racemic form, equivalent to this compound.
mGluR1 Signaling and the Point of Antagonism
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade primarily through the Gqα subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, is understood to bind to the same orthosteric site as glutamate on the mGluR1 receptor, thereby preventing this signaling cascade from being initiated.
Caption: mGluR1 signaling pathway and inhibition by this compound.
Experimental Protocols for Determining mGluR1 Antagonist Activity
The antagonist activity of compounds like this compound at mGluR1 is typically assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Phosphoinositide Hydrolysis Assay
This assay directly measures the functional consequence of Gq-coupled receptor activation.
Principle: Activation of mGluR1 leads to the hydrolysis of PIP2, generating IP3. The accumulation of inositol phosphates can be quantified, and the inhibitory effect of an antagonist can be measured by its ability to block agonist-induced inositol phosphate production.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Baby hamster kidney (BHK) cells stably expressing the mGluR1α subtype are cultured in appropriate media.
-
Cells are incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Procedure:
-
The labeled cells are washed to remove excess [³H]myo-inositol.
-
A pre-incubation step is performed with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
The antagonist, this compound, is added at various concentrations and incubated for a defined period.
-
The agonist, typically glutamate or quisqualate, is then added to stimulate the receptor.
-
The incubation is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
-
Quantification:
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curves for the antagonist in the presence of a fixed concentration of agonist are generated.
-
The IC_50 value, the concentration of antagonist that inhibits 50% of the agonist response, can be calculated.
-
For competitive antagonists, a Schild plot analysis can be performed to determine the K_B value.
-
Calcium Mobilization Assay
This is a high-throughput method to assess Gq-coupled receptor activity by measuring changes in intracellular calcium.
Principle: As IP3 generated from mGluR1 activation triggers the release of Ca²⁺ from intracellular stores, changes in intracellular Ca²⁺ concentration can be monitored using fluorescent calcium indicators.
Detailed Methodology:
-
Cell Preparation:
-
Cells expressing mGluR1 (e.g., CHO or HEK293 cells) are seeded into multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
-
Assay Procedure:
-
The plate is placed in a fluorescent plate reader capable of kinetic reads.
-
A baseline fluorescence reading is taken.
-
The antagonist, this compound, is added at various concentrations.
-
After a short incubation period, the agonist (e.g., glutamate) is added to stimulate the receptor.
-
-
Measurement:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of the antagonist.
-
Concentration-response curves are plotted to calculate the IC_50 of the antagonist.
-
Electrophysiology
Electrophysiological techniques can be used to measure changes in neuronal excitability or synaptic transmission mediated by mGluR1 activation and its blockade by antagonists.
Principle: Activation of mGluR1 can lead to various changes in neuronal membrane properties, such as depolarization or modulation of ion channel activity. Antagonists will prevent these changes.
Detailed Methodology:
-
Preparation:
-
Brain slices (e.g., from the hippocampus or cerebellum) or cultured neurons are prepared.
-
Whole-cell patch-clamp or sharp microelectrode recordings are established from individual neurons.
-
-
Recording:
-
A stable baseline recording of membrane potential or synaptic currents is obtained.
-
A specific mGluR1 agonist is applied to elicit a response (e.g., a slow inward current or a change in synaptic plasticity).
-
After washing out the agonist, the antagonist this compound is bath-applied for a period.
-
The agonist is then re-applied in the presence of the antagonist.
-
-
Analysis:
-
The magnitude of the agonist-induced response in the absence and presence of the antagonist is compared.
-
The percentage of inhibition is calculated to determine the efficacy of the antagonist.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing an mGluR1 antagonist.
Caption: Workflow for mGluR1 antagonist characterization.
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-4C3HPG: A Technical Guide on its Function as a Metabotropic Glutamate Receptor 2/3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a phenylglycine derivative that functions as a selective ligand for metabotropic glutamate receptors (mGluRs). Primarily characterized as a weak agonist for the group II mGluRs, namely mGluR2 and mGluR3, it also exhibits antagonist activity at the group I receptor, mGluR1. This dual activity makes this compound a valuable pharmacological tool for dissecting the complex roles of these receptors in synaptic transmission, neuronal excitability, and pathophysiology. This guide provides a comprehensive overview of the effects of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support further research and development.
Introduction
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest as therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.
This compound is a racemic mixture that has been utilized in numerous studies to probe the function of group II mGluRs. While its (S)-enantiomer has been more extensively characterized quantitatively, the racemic form is also used and is understood to act as a weak agonist at mGluR2/3.
Mechanism of Action and Signaling Pathways
As a group II mGluR agonist, this compound activates mGluR2 and mGluR3, which are coupled to the Gαi/o family of G-proteins. The canonical signaling pathway initiated by the activation of these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Downstream of G-protein activation, the βγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of presynaptic VGCCs reduces neurotransmitter release, a key mechanism for the therapeutic potential of mGluR2/3 agonists.
Below is a diagram illustrating the primary signaling cascade initiated by this compound at mGluR2/3.
Quantitative Pharmacological Data
Quantitative data for the racemic this compound are not as extensively reported as for its (S)-enantiomer. The available data primarily characterizes the (S)-form, which is a potent agonist at mGluR2 and an antagonist at mGluR1a. This compound is generally described as a weak agonist at group II mGluRs.
| Compound | Receptor Target | Pharmacological Action | Potency (EC50 / IC50) | Reference Cell System |
| (S)-4C3HPG | mGluR2 | Agonist | EC50: 21 ± 4 μM | BHK cells expressing mGluR2 |
| (S)-4C3HPG | mGluR1a | Antagonist | IC50: 15 ± 3 μM | BHK cells expressing mGluR1a |
| (S)-4C3HPG | mGluR1a | Displacement of [3H]glutamate | EC50: 5 ± 1 μM | Membranes from BHK cells expressing mGluR1a |
| This compound | mGluR2/3 | Weak Agonist | Not specified | Hippocampal slice cultures |
Key Experimental Findings and Protocols
Neuroprotective Effects
(S)-4C3HPG has demonstrated significant neuroprotective effects in a model of excitotoxicity induced by quinolinic acid in the rat striatum.
Experimental Summary:
-
Model: Quinolinic acid-induced striatal lesions in rats.
-
Dosing: Co-injection of (S)-4C3HPG (500 and 1000 nmol) with quinolinic acid.
-
Outcome: Significant reduction in lesion volumes by 52% and 89% at 500 and 1000 nmol, respectively.
Generalized Experimental Protocol: Quinolinic Acid-Induced Striatal Lesion
-
Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The animal is then placed in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the target striatal coordinates.
-
Microinjection: A Hamilton syringe is lowered to the target coordinates in the striatum. A solution containing quinolinic acid, with or without (S)-4C3HPG, is infused at a slow, controlled rate.
-
Post-operative Care: The syringe is left in place for a few minutes post-injection to minimize backflow. The incision is sutured, and the animal is allowed to recover.
-
Lesion Analysis: After a set period (e.g., 7 days), the animal is euthanized, and the brain is processed for histological analysis (e.g., Nissl staining) to quantify the lesion volume.
The workflow for this type of neuroprotection study is outlined below.
Electrophysiological Effects in Hippocampal Slices
This compound has been characterized as a weak agonist in hippocampal slice preparations, where it can modulate synaptic transmission.
Generalized Experimental Protocol: Hippocampal Slice Electrophysiology
-
Slice Preparation: An animal (e.g., rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period (e.g., 1 hour).
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A recording electrode (for field or patch-clamp recordings) is placed in the desired hippocampal subfield (e.g., CA1).
-
Drug Application: A stable baseline of synaptic activity is recorded. This compound is then bath-applied to the slice, and changes in synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) are recorded.
-
Data Analysis: The effects of this compound on synaptic transmission are quantified by comparing the responses before and after drug application.
Conclusion
This compound serves as a useful, albeit relatively weak, agonist for mGluR2 and mGluR3. Its additional antagonist activity at mGluR1 provides a complex pharmacological profile that can be exploited to investigate the integrated roles of group I and group II mGluRs. The neuroprotective effects of its (S)-enantiomer highlight the therapeutic potential of targeting mGluR2. Further research to fully quantify the agonist and antagonist properties of the racemic mixture at all relevant mGluR subtypes is warranted to refine its use as a pharmacological tool. The protocols and data presented in this guide offer a foundation for researchers and drug developers to design and interpret experiments aimed at understanding and leveraging the multifaceted effects of this compound.
neuroprotective effects of (RS)-4C3HPG
An In-depth Technical Guide to the Neuroprotective Effects of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(RS)-4-Carboxy-3-hydroxyphenylglycine (this compound) is a phenylglycine derivative with significant potential as a neuroprotective agent. While much of the detailed research has been conducted on its S-enantiomer, (S)-4C3HPG, the compound's mechanism of action is understood to be dual-faceted: it functions as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1) and as an agonist of Group II mGluRs (mGluR2).[1][2][3] This unique pharmacological profile allows it to modulate excitotoxic and inflammatory pathways implicated in various forms of neuronal injury, including traumatic brain injury (TBI) and ischemia.[1][4] This guide synthesizes the available data on its mechanism, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
The neuroprotective properties of (S)-4C3HPG are attributed to its combined effects on two distinct classes of metabotropic glutamate receptors.[2]
Group I mGluR Antagonism (mGluR1)
Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq proteins.[5] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in the release of intracellular calcium (Ca²⁺) stores and the activation of protein kinase C (PKC).[6] In pathological conditions like ischemia or TBI, excessive glutamate release leads to over-activation of this pathway, contributing to excitotoxic cell death.[7]
(S)-4C3HPG acts as an antagonist at mGluR1a, blocking this signaling cascade and thereby preventing downstream excitotoxic events.[2] Evidence also suggests that mGluR1 antagonists may confer neuroprotection by enhancing inhibitory GABAergic neurotransmission.[5][8]
References
- 1. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of (S)-4C3HPG on brain damage in the acute stage of moderate traumatic brain injury model of mice and underlying mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Pharmacology of 4-Carboxy-3-hydroxyphenylglycine (4C3HPG): (RS)-4C3HPG vs. (S)-4C3HPG
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological distinctions between the racemic mixture, (RS)-4C3HPG, and its stereoisomer, (S)-4C3HPG. The focus of modern research has predominantly been on the (S)-enantiomer due to its specific and potent activity at metabotropic glutamate receptors (mGluRs), revealing it as the primary pharmacologically active component. This document summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways.
Core Concepts: Chirality and Pharmacological Activity
In pharmacology, the three-dimensional structure of a molecule is critical to its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological properties. The case of this compound and (S)-4C3HPG is a classic example of such stereoselectivity, where the biological activity is predominantly associated with one enantiomer.
This compound is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. In contrast, (S)-4C3HPG is the purified S-enantiomer. Research has demonstrated that the (S)-enantiomer is a potent and selective ligand for specific metabotropic glutamate receptors, exhibiting a dual activity profile as both an antagonist and an agonist at different receptor subtypes.[1] The racemic mixture, this compound, has been described as a weak agonist at mGluRs, which is likely a reflection of the combined, and potentially opposing, actions of the (S)- and (R)-enantiomers.[2]
Data Presentation: A Comparative Analysis
Table 1: Receptor Activity Profile
| Compound | Target Receptor | Activity | Reference |
| (S)-4C3HPG | mGluR1a | Antagonist | [1] |
| mGluR2 | Agonist | [1] | |
| This compound | mGluRs | Weak Agonist | [2] |
Table 2: Quantitative Potency of (S)-4C3HPG
| Receptor | Assay Type | Measured Value | Species | Reference |
| mGluR1a | Antagonism of Quisqualate-stimulated Phosphoinositide Hydrolysis | IC50: 100 µM | Rat Cortical Slices | Thomsen et al., 1994 |
| mGluR2 | Inhibition of Forskolin-stimulated cAMP formation | EC50: 3 µM | Cultured Cerebellar Granule Cells | Thomsen et al., 1994 |
Note: The lack of extensive quantitative data for this compound in comparative assays highlights the rapid scientific focus on the more potent (S)-enantiomer for therapeutic development.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by (S)-4C3HPG and a typical experimental workflow for its characterization.
Caption: Signaling pathways of Group I and Group II metabotropic glutamate receptors and the dual action of (S)-4C3HPG.
Caption: A typical experimental workflow for characterizing the pharmacological properties of (S)-4C3HPG.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of (S)-4C3HPG.
Radioligand Binding Assay for mGluRs
Objective: To determine the binding affinity (Ki) of (S)-4C3HPG and this compound for specific mGluR subtypes.
Materials:
-
Membrane preparations from cells expressing the mGluR subtype of interest.
-
Radioligand specific for the target receptor (e.g., [³H]quisqualate for mGluR1).
-
Test compounds: (S)-4C3HPG and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To assess the antagonist activity of (S)-4C3HPG at Gq-coupled mGluRs (e.g., mGluR1a).
Materials:
-
Cell line expressing the mGluR of interest (e.g., CHO cells expressing mGluR1a) or primary neuronal cultures.
-
[³H]myo-inositol.
-
Agonist (e.g., quisqualate).
-
Test compound: (S)-4C3HPG.
-
Assay medium (e.g., Krebs-Ringer-HEPES buffer).
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Label the cells with [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with LiCl for a short period (e.g., 15 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add the test compound ((S)-4C3HPG) at various concentrations and incubate for a defined period.
-
Stimulate the cells with a submaximal concentration of the agonist (e.g., quisqualate).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Extract the inositol phosphates and separate them from other cellular components using Dowex anion-exchange chromatography.
-
Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
The antagonist activity is determined by the ability of (S)-4C3HPG to inhibit the agonist-stimulated accumulation of [³H]inositol phosphates.
Cyclic AMP (cAMP) Accumulation Assay
Objective: To assess the agonist activity of (S)-4C3HPG at Gi-coupled mGluRs (e.g., mGluR2).
Materials:
-
Cell line expressing the mGluR of interest (e.g., HEK293 cells expressing mGluR2).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: (S)-4C3HPG.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add the test compound ((S)-4C3HPG) at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels. The agonist activity of (S)-4C3HPG will be observed as an inhibition of this forskolin-stimulated cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
The agonist activity is quantified by the concentration-dependent decrease in forskolin-stimulated cAMP levels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effects of (S)-4C3HPG on neuronal excitability and synaptic transmission.
Materials:
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and microscope.
-
Agonists and antagonists for various receptors to isolate specific currents.
-
Test compound: (S)-4C3HPG.
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential to record synaptic currents (e.g., -70 mV for excitatory postsynaptic currents, EPSCs).
-
In current-clamp mode, record the membrane potential and action potential firing.
-
Establish a baseline recording of neuronal activity.
-
Bath-apply (S)-4C3HPG at a known concentration.
-
To assess its antagonist effect at mGluR1, co-apply a mGluR1 agonist and observe the reduction in the agonist-induced inward current or depolarization.
-
To assess its agonist effect at mGluR2, which are often presynaptic, stimulate afferent fibers and measure the reduction in the amplitude of evoked EPSCs.
-
Wash out the drug to observe the reversal of the effects.
-
Analyze the changes in current amplitude, frequency, and membrane potential to determine the functional consequences of (S)-4C3HPG application.
Conclusion
The pharmacological investigation of 4-carboxy-3-hydroxyphenylglycine has revealed a clear stereoselective profile, with the (S)-enantiomer, (S)-4C3HPG, being the primary active compound. Its dual activity as an mGluR1 antagonist and an mGluR2 agonist makes it a valuable tool for dissecting the roles of these receptors in the central nervous system and a lead compound for the development of therapeutics for neurological and psychiatric disorders. The racemic mixture, this compound, exhibits a less defined and weaker pharmacological profile, underscoring the importance of stereochemistry in drug design and development. The experimental protocols provided herein offer a robust framework for the further characterization of this and other novel mGluR ligands.
References
(RS)-4-Carboxy-3-hydroxyphenylglycine: A Technical Guide to its Discovery and Pharmacological History
(RS)-4-Carboxy-3-hydroxyphenylglycine , commonly abbreviated as (RS)-4C3HPG , is a synthetic phenylglycine derivative that has played a significant role in the elucidation of metabotropic glutamate receptor (mGluR) pharmacology. This technical guide provides an in-depth overview of its discovery, history, and core pharmacological properties, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
Pharmacological Profile: A Dual-Action Ligand
This compound is characterized by its dual activity at different subtypes of metabotropic glutamate receptors. It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs (mGluR2 and mGluR3).
Antagonism at mGluR1
The first significant breakthrough in understanding the pharmacology of this compound came in 1993. A study by Thomsen and Suzdak demonstrated that the DL-racemate of 4-carboxy-3-hydroxyphenylglycine is a competitive antagonist of the mGluR1α subtype.[1] This was a pivotal finding, as it provided one of the earliest selective antagonists for this receptor, enabling researchers to begin dissecting its physiological roles.
A subsequent study in 1994, focusing on the (S)-enantiomer, further solidified its role as an mGluR1a antagonist. This research reported an IC50 of 15 ± 3 µM for the antagonism of glutamate-stimulated phosphoinoinositide hydrolysis in baby hamster kidney (BHK) cells expressing the mGluR1a receptor.[2]
Agonism at mGluR2
The same 1994 study that characterized the (S)-enantiomer's antagonist activity at mGluR1a also revealed its agonist activity at mGluR2.[2] (S)-4C3HPG was found to be an agonist at the mGluR2 subtype with an EC50 of 21 ± 4 µM for the inhibition of forskolin-stimulated cyclic AMP formation in BHK cells expressing the mGluR2 receptor.[2] This dual activity of antagonism at one mGluR group and agonism at another highlighted the compound's complex pharmacological profile.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound and its (S)-enantiomer.
| Compound | Receptor Subtype | Activity | Potency Metric | Value | Reference |
| (DL)-4C3HPG | mGluR1α | Competitive Antagonist | KB | 29 µM | [1] |
| (S)-4C3HPG | mGluR1a | Antagonist | IC50 | 15 ± 3 µM | [2] |
| (S)-4C3HPG | mGluR2 | Agonist | EC50 | 21 ± 4 µM | [2] |
Signaling Pathways
The dual pharmacology of this compound results in the modulation of distinct intracellular signaling cascades.
mGluR1 Antagonism Signaling Pathway
As a competitive antagonist at mGluR1, this compound blocks the canonical Gq/11-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a blockade of intracellular calcium mobilization and protein kinase C (PKC) activation that would normally result from mGluR1 agonism.
mGluR2/3 Agonism Signaling Pathway
As an agonist at mGluR2/3, this compound activates the Gi/o-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). This pathway is primarily involved in the presynaptic inhibition of neurotransmitter release.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies employed in the key studies that characterized this compound.
Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation.
-
Cell Culture: Baby hamster kidney (BHK) cells stably expressing the mGluR1α subtype are cultured in a suitable medium.
-
Radiolabeling: Cells are incubated with [3H]myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates upon receptor stimulation.
-
Incubation with Compounds: Cells are incubated with a fixed concentration of a glutamate receptor agonist (e.g., glutamate or quisqualate) in the presence of varying concentrations of this compound.
-
Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.
-
Chromatography: The extracts are applied to anion-exchange chromatography columns to separate the different inositol phosphates.
-
Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is quantified, and an IC50 or KB value is calculated.
Forskolin-Stimulated cAMP Formation Assay (for mGluR2 Agonism)
This assay is used to determine the agonist activity of compounds at Gi/o-coupled receptors like mGluR2.
-
Cell Culture: BHK cells stably expressing the mGluR2 subtype are cultured.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Incubation with Compounds: Cells are incubated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is calculated.
Conclusion
This compound has been an invaluable pharmacological tool for differentiating the functions of Group I and Group II metabotropic glutamate receptors. Its discovery and characterization in the early 1990s provided researchers with a ligand that exhibited a unique and, at the time, rare dualistic activity. While more potent and selective ligands have since been developed, the foundational studies involving this compound were instrumental in shaping our understanding of mGluR signaling and its role in neuronal function and pathology. This guide serves as a comprehensive resource for professionals in the field, summarizing the key historical and technical aspects of this important research compound.
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG): A Technical Guide
CAS Number: 134052-66-7
Abstract
(RS)-4-Carboxy-3-hydroxyphenylglycine, commonly known as (RS)-4C3HPG, is a synthetic phenylglycine derivative that has been instrumental in the study of metabotropic glutamate receptors (mGluRs). It exhibits a dual pharmacological profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II mGluRs (mGluR2 and mGluR3)[1]. This unique activity profile makes this compound a valuable research tool for dissecting the physiological and pathological roles of these distinct mGluR subtypes. This technical guide provides a comprehensive overview of the chemical data, pharmacological properties, and relevant experimental protocols for this compound, aimed at researchers and professionals in the fields of neuroscience and drug development.
Chemical and Physical Data
This compound is a derivative of salicylic acid and belongs to the class of hydroxybenzoic acids. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | 4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | [2] |
| Molecular Formula | C₉H₉NO₅ | [2][3] |
| Molecular Weight | 211.17 g/mol | [2][3] |
| CAS Number | 134052-66-7 | [2] |
| Monoisotopic Mass | 211.04807239 Da | [2][3] |
| Topological Polar Surface Area | 121 Ų | [2][3] |
| Hydrogen Bond Donor Count | 4 | [2][3] |
| Hydrogen Bond Acceptor Count | 6 | [2][3] |
| Rotatable Bond Count | 3 | [2][3] |
Pharmacological Data
This compound's pharmacological activity is centered on its interaction with group I and group II metabotropic glutamate receptors.
Receptor Activity Profile
| Receptor | Action | Species/Cell Line | Assay | Value | Reference |
| mGluR1α | Competitive Antagonist | Baby Hamster Kidney (BHK) cells | Phosphoinositide Hydrolysis | KB = 29 µM | [4] |
| mGluR1 | Antagonist | Rat Cultured Cerebellar Granule Cells | Quisqualate-stimulated Phosphoinositide Hydrolysis | IC₅₀ = 41 µM ((S)-enantiomer) | [5] |
| mGluR2/3 | Agonist | - | - | - | [1] |
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties. For instance, the (S)-enantiomer, (S)-4C3HPG, has been shown to protect against striatal quinolinic acid-induced excitotoxicity in rats[7]. This neuroprotective effect is likely mediated by its dual action of antagonizing the excitotoxicity-promoting mGluR1 and activating the neuroprotective mGluR2/3.
Experimental Protocols
Synthesis of (RS)-4-Carboxy-3-hydroxyphenylglycine
General Procedure (adapted from related syntheses)[8][9]:
-
Protection of Functional Groups: The hydroxyl and carboxyl groups of a starting salicylic acid derivative are protected to prevent unwanted side reactions.
-
Formylation: The protected aromatic ring is formylated to introduce the aldehyde group at the desired position.
-
Strecker Reaction: The resulting aldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid.
-
Deprotection: The protecting groups are removed to afford (RS)-4-Carboxy-3-hydroxyphenylglycine.
-
Purification: The final product is purified by recrystallization or chromatography.
Phosphoinositide Hydrolysis Assay (for mGluR1 Antagonism)
This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to determine the antagonistic activity of this compound.
Methodology (adapted from[5][10]):
-
Cell Culture and Labeling: Cells expressing mGluR1 (e.g., cultured cerebellar granule cells or recombinant cell lines) are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Pre-incubation: The labeled cells are pre-incubated with this compound at various concentrations.
-
Stimulation: The cells are then stimulated with a known mGluR1 agonist (e.g., glutamate or quisqualic acid) in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Extraction: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in agonist-stimulated inositol phosphate accumulation, and an IC₅₀ or KB value can be calculated.
Adenylyl Cyclase Activity Assay (for mGluR2/3 Agonism)
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of mGluR2/3 activation, to assess the agonist properties of this compound.
Methodology (adapted from[11][12]):
-
Membrane Preparation: Membranes from cells or tissues expressing mGluR2/3 are prepared.
-
Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg²⁺, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin (to stimulate adenylyl cyclase).
-
Incubation with this compound: this compound is added to the reaction mixture at various concentrations.
-
cAMP Measurement: The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).
-
Data Analysis: The agonist activity of this compound is determined by its ability to inhibit forskolin-stimulated cAMP production. An EC₅₀ value can be calculated from the concentration-response curve.
Signaling Pathways
This compound as an mGluR1 Antagonist
As a competitive antagonist at mGluR1, this compound blocks the canonical Gq/G₁₁ signaling pathway typically initiated by glutamate. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, downstream events such as intracellular calcium mobilization and protein kinase C (PKC) activation are suppressed.
Caption: Antagonistic action of this compound at the mGluR1 signaling pathway.
This compound as an mGluR2/3 Agonist
As an agonist at mGluR2 and mGluR3, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Caption: Agonistic action of this compound at the mGluR2/3 signaling pathway.
Analytical Data
Conclusion
This compound remains a critical pharmacological tool for the investigation of metabotropic glutamate receptor function. Its opposing actions on group I and group II mGluRs provide a unique opportunity to modulate glutamatergic neurotransmission in a specific manner. This guide has summarized the key chemical, pharmacological, and methodological information for this compound to facilitate its effective use in research and drug discovery endeavors. Further characterization of its activity at mGluR2 and mGluR3, as well as the public dissemination of its analytical data, would further enhance its utility in the scientific community.
References
- 1. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (R)-4-Carboxy-3-hydroxyphenylglycine | C9H9NO5 | CID 6604709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 9. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors [elifesciences.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) for Research Applications
(RS)-4-Carboxy-3-hydroxyphenylglycine , more commonly known as (RS)-4C3HPG , is a valuable pharmacological tool for researchers investigating the complexities of glutamatergic neurotransmission. This synthetic phenylglycine derivative exhibits a dual activity profile, acting as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at group II metabotropic glutamate receptors (mGluR2/3). This unique pharmacology makes it a versatile compound for dissecting the roles of these distinct receptor subtypes in various physiological and pathological processes within the central nervous system.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a visualization of its associated signaling pathways.
Commercial Availability for Research
This compound is readily available for research purposes from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Tocris Bioscience | 0794 | >99% (HPLC) | 10 mg, 50 mg |
| Cayman Chemical | 14193 | ≥98% | 1 mg, 5 mg, 10 mg |
| Abcam | ab120009 | >98% | 10 mg, 50 mg |
| MedChemExpress | HY-100840A | 99.85% | 10 mM (in 1 mL DMSO), 10 mg, 50 mg |
| HelloBio | HB0348 | >98% | 10 mg, 50 mg |
| Selleckchem | S0938 | >99% | 10 mg, 50 mg, 100 mg |
| Enzo Life Sciences | BML-GR215 | ≥98% | 1 mg, 5 mg |
| Anawa | as-27139 | >98% | 10 mg, 50 mg |
| Santa Cruz Biotechnology | sc-203649 | - | Contact for details |
| Focus Biomolecules | 10-1050 | >98% | 10 mg, 50 mg |
| Glentham Life Sciences | GP9660 | ≥98% | 50 mg, 100 mg, 250 mg |
Core Pharmacology and Mechanism of Action
This compound's utility in research stems from its distinct actions on two different groups of metabotropic glutamate receptors:
-
mGluR1 Antagonism: As a competitive antagonist at mGluR1, a Group I mGluR, this compound blocks the downstream signaling cascade typically initiated by glutamate binding. Group I mGluRs are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]
-
mGluR2/3 Agonism: Conversely, this compound acts as an agonist at mGluR2 and mGluR3, which are Group II mGluRs. These receptors are coupled to Gi/o proteins.[3][4][5] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4][5][6]
This dual activity allows researchers to investigate the opposing roles of Group I and Group II mGluRs in synaptic transmission, neuronal excitability, and plasticity.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways affected by this compound.
Key Experimental Protocols
The dual activity of this compound lends itself to a variety of experimental paradigms. Below are detailed methodologies for key experiments where this compound is frequently utilized.
In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
This protocol assesses the neuroprotective potential of this compound against glutamate-induced cell death in primary cortical neurons.
Workflow:
Methodology:
-
Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic day 18 (E18) rat embryos.[7]
-
Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on the salt form) and dilute to final desired concentrations in the culture medium.
-
Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour prior to glutamate exposure. Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Electrophysiological Recording in Rat Hippocampal Slices
This protocol details the procedure for performing whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission in the hippocampus.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Control of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astrocytes enhance the tolerance of rat cortical neurons to glutamate excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a versatile pharmacological tool for studying the function of metabotropic glutamate receptors (mGluRs) in the central nervous system. It exhibits a dual activity profile, acting as a competitive antagonist for Group I mGluRs, specifically mGluR1, and as an agonist for Group II mGluRs (mGluR2/3). This unique characteristic allows for the differential modulation of distinct glutamate signaling pathways, making it a valuable compound for investigating neuronal excitability, synaptic plasticity, and neuroprotection in cultured neuronal models.
These application notes provide detailed protocols and quantitative data for the use of this compound in primary neuronal cultures, focusing on neuroprotection against excitotoxicity and the modulation of synaptic plasticity.
Data Presentation
While specific concentration-response data for this compound in cultured neurons is not extensively available in publicly accessible literature, the following tables provide a summary of its known activity from various experimental systems, which can serve as a guide for designing experiments in cultured neurons.
Table 1: Pharmacological Profile of this compound
| Receptor Target | Activity | Reported Effective Concentration Range (in vitro) |
| mGluR1 | Competitive Antagonist | 10 µM - 1 mM |
| mGluR2/3 | Agonist | 1 µM - 100 µM |
Note: Optimal concentrations for specific effects in cultured neurons should be determined empirically through concentration-response experiments.
Table 2: Summary of Expected Effects of this compound in Cultured Neurons
| Application | Expected Outcome | Rationale |
| Neuroprotection (against excitotoxicity) | Increased neuronal viability | Antagonism of pro-excitotoxic mGluR1 signaling and agonism of neuroprotective mGluR2/3 signaling. |
| Synaptic Plasticity (Modulation of Long-Term Potentiation/Depression) | Inhibition of mGluR-dependent LTD; potential modulation of LTP | Antagonism of mGluR1, which is often involved in the induction of long-term depression (LTD). Agonism of mGluR2/3 can presynaptically inhibit glutamate release, thereby modulating the induction of both LTP and LTD. |
Signaling Pathways
The dual action of this compound allows for the targeted modulation of two major mGluR signaling cascades.
Application Notes and Protocols: (RS)-4C3HPG in Parkinson's Disease Research
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a phenylglycine derivative that acts on metabotropic glutamate (mGlu) receptors. While research specifically detailing the application of the racemic mixture this compound in Parkinson's disease (PD) models is limited, studies on its active enantiomer, (S)-4C3HPG, provide valuable insights into its potential therapeutic effects. (S)-4C3HPG is characterized as a mixed antagonist of group I mGlu receptors (specifically mGluR1a) and an agonist of group II mGlu receptors (mGluR2). This dual activity is of significant interest in the context of Parkinson's disease, where glutamatergic dysregulation is a key factor in the pathophysiology.
The primary hypothesis for its application in Parkinson's disease research is that by antagonizing group I mGluRs and activating group II mGluRs, (S)-4C3HPG can modulate the excessive glutamatergic transmission in the basal ganglia, a hallmark of the parkinsonian state. This modulation is expected to alleviate motor symptoms and potentially offer neuroprotection.
Mechanism of Action
This compound and its enantiomer (S)-4C3HPG exhibit a dual mechanism of action on metabotropic glutamate receptors:
-
Group I mGluR Antagonism: It acts as a competitive antagonist at mGluR1 receptors[1][2]. Group I mGluRs (mGluR1 and mGluR5) are postsynaptically located and their activation can lead to neuronal hyperexcitability and excitotoxicity, processes implicated in the neurodegeneration seen in Parkinson's disease.
-
Group II mGluR Agonism: It functions as an agonist at mGluR2/3 receptors[1][2]. Group II mGluRs are typically located presynaptically and their activation inhibits glutamate release, thereby reducing overall glutamatergic transmission.
This combined action suggests that (S)-4C3HPG may help to rebalance the altered neurotransmission in the parkinsonian brain.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of (S)-4C3HPG in a rat model of parkinsonian-like muscle rigidity induced by haloperidol.
| Compound | Dose | Administration Route | Animal Model | Key Findings | Reference |
| (S)-4C3HPG | 5 µ g/0.5 µl | Bilateral intrastriatal injection | Haloperidol-induced muscle rigidity in rats | Decreased haloperidol-induced muscle rigidity (MMG) and electromyographic activity (EMG). | [2] |
| (S)-4C3HPG | 15 µ g/0.5 µl | Bilateral intrastriatal injection | Haloperidol-induced muscle rigidity in rats | Significant decrease in haloperidol-induced muscle rigidity (MMG) and electromyographic activity (EMG). | [2] |
Experimental Protocols
1. Haloperidol-Induced Muscle Rigidity Model in Rats
This protocol is based on the methodology described by Lorenc-Koci et al. (2001) to assess the anti-parkinsonian like effects of (S)-4C3HPG.
-
Animals: Male Wistar rats.
-
Induction of Muscle Rigidity:
-
Administer haloperidol (1 mg/kg, i.p.) to induce parkinsonian-like muscle rigidity.
-
-
Surgical Procedure for Intrastriatal Injection:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Drill small holes in the skull over the target region (rostral striatum).
-
-
Drug Administration:
-
Dissolve (S)-4C3HPG in saline.
-
Inject (S)-4C3HPG (5 or 15 µg in 0.5 µl) bilaterally into the rostral striatum using a microsyringe.
-
-
Measurement of Muscle Tone:
-
Use a combined mechanomyographic (MMG) and electromyographic (EMG) method.
-
Measure the resistance of the rat's hind foot to passive extension and flexion at the ankle joint (MMG).
-
Simultaneously record the EMG activity of the antagonistic muscles of the joint (gastrocnemius and tibialis anterior).
-
-
Data Analysis:
-
Compare the MMG and EMG readings between the vehicle-treated and (S)-4C3HPG-treated groups to determine the effect on muscle rigidity.
-
2. General Protocol for Intracerebral Injections
For researchers planning to investigate the effects of this compound or its enantiomers via direct brain administration, the following general protocol for intracerebral injections in rodents can be adapted.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the desired coordinates for the target brain region (e.g., striatum, substantia nigra) using a stereotaxic atlas.
-
Drill a small burr hole through the skull at the identified coordinates.
-
-
Injection:
-
Lower a microinjection cannula attached to a Hamilton syringe to the desired depth.
-
Infuse the drug solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min) to minimize tissue damage.
-
Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Visualizations
Caption: Signaling pathway of (S)-4C3HPG in modulating glutamatergic transmission.
Caption: Experimental workflow for evaluating (S)-4C3HPG in a rat model of parkinsonian rigidity.
References
Application Notes and Protocols for Electrophysiology Recording with (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a versatile pharmacological tool employed in neuroscience research to investigate the roles of metabotropic glutamate receptors (mGluRs). This compound exhibits a dual mechanism of action, functioning as a competitive antagonist at the group I mGluR subtype, mGluR1a, and as an agonist at the group II mGluR subtypes, mGluR2 and mGluR3[1]. This unique pharmacological profile allows for the dissection of the complex signaling pathways mediated by these distinct mGluR families, which are critically involved in modulating synaptic transmission, neuronal excitability, and synaptic plasticity.[2][3][4] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, along with a summary of its pharmacological properties and expected outcomes.
Pharmacological Profile of this compound
This compound's utility in electrophysiology stems from its ability to selectively modulate different mGluR-mediated signaling cascades.
-
Group I mGluR Antagonism (mGluR1a): Group I mGluRs, including mGluR1a, are typically located postsynaptically and are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By antagonizing mGluR1a, this compound blocks these downstream signaling events, which can prevent the depolarization and increased excitability often associated with group I mGluR activation[5][6][7][8].
-
Group II mGluR Agonism (mGluR2/3): Group II mGluRs are predominantly found on presynaptic terminals and are coupled to Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][9][10] This cascade ultimately leads to a reduction in neurotransmitter release. As an agonist at these receptors, this compound can be used to suppress synaptic transmission.[11][12][13]
Quantitative Data Summary
The following table summarizes the known receptor binding and activity data for this compound and its isomers. It is important to note that the racemic mixture (this compound) and the (S)-enantiomer are often used in research.
| Compound | Receptor Target | Action | Affinity/Potency | Reference |
| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Competitive Antagonist | KB = 29 µM | [14] |
| (S)-4C3HPG | Group I mGluRs | Competitive Antagonist | - | [15] |
| (S)-4C3HPG | Group II mGluRs | Agonist | - | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Mechanism of Action
Caption: Dual mechanism of this compound.
Electrophysiology Experimental Workflow
Caption: Workflow for electrophysiology experiments.
Experimental Protocols
The following are detailed protocols for performing electrophysiology experiments using this compound. These protocols are intended as a guide and may require optimization for specific experimental preparations and research questions.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for whole-cell patch-clamp recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and continuously bubbled with 95% O2 / 5% CO2. Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose.
-
Recording aCSF, bubbled with 95% O2 / 5% CO2. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-Glucose.
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Dissection tools
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, oxygenated sucrose-aCSF.
-
Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.
-
Cut 250-350 µm thick slices in the ice-cold sucrose-aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated recording aCSF for at least 1 hour before commencing recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution. Example composition (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound stock solution (e.g., 10 mM in NaOH or water)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron in the region of interest with the patch pipette.
-
Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - sEPSCs/sIPSCs or eEPSCs/eIPSCs) for at least 5-10 minutes.
-
Drug Application: Bath apply this compound at the desired concentration (e.g., 10-100 µM, to be determined empirically).
-
Post-Drug Recording: Continue recording for 10-20 minutes during and after drug application to observe its effects on synaptic activity.
-
Data Analysis: Analyze the recorded data to quantify changes in the frequency, amplitude, and kinetics of synaptic events.
Expected Results and Interpretation
The dual action of this compound allows for the observation of distinct effects depending on the dominant mGluR subtype in the recorded neuron and circuit.
-
Presynaptic Inhibition of Neurotransmitter Release: Due to its agonist activity at presynaptic mGluR2/3, application of this compound is expected to decrease the frequency of spontaneous postsynaptic currents (sPSCs) and the amplitude of evoked postsynaptic currents (ePSCs). This is a hallmark of reduced presynaptic release probability.
-
Postsynaptic Modulation of Excitability: As an antagonist of mGluR1a, this compound can block the excitatory effects of endogenous glutamate or co-applied group I mGluR agonists. This may manifest as a prevention of agonist-induced inward currents, a reduction in neuronal firing, or a blockade of certain forms of synaptic plasticity, such as long-term potentiation (LTP).
-
Dissecting Complex Synaptic Phenomena: The compound can be used to investigate the contribution of group I versus group II mGluRs to synaptic plasticity. For instance, if a form of long-term depression (LTD) is blocked by this compound, it may suggest a role for mGluR1a. Conversely, if this compound mimics an LTD protocol, it could indicate the involvement of mGluR2/3.
Troubleshooting
-
No observed effect:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Receptor Expression: The targeted neurons may not express sufficient levels of mGluR1a or mGluR2/3. Confirm receptor expression using immunohistochemistry or in situ hybridization.
-
Drug Stability: Ensure the stock solution is properly stored and has not degraded.
-
-
Inconsistent results:
-
Slice Health: Ensure brain slices are healthy and have had adequate recovery time.
-
Recording Stability: Maintain a stable whole-cell recording throughout the baseline and drug application periods.
-
Racemic Mixture: Be aware that this compound is a racemic mixture. The (S)-enantiomer is generally the more active form. Consider using the pure enantiomer if available and required for the experimental question.
-
By following these detailed protocols and considering the unique pharmacological properties of this compound, researchers can effectively utilize this compound to unravel the intricate roles of metabotropic glutamate receptors in neuronal function and dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]
- 8. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 12. The effect of mGlu2/3 receptors on synaptic activities to different types of GABAergic interneurons in the anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (S)-4-CARBOXY-3-HYDROXYPHENYLGLYCINE | 85148-82-9 [m.chemicalbook.com]
Application Notes and Protocols for (RS)-4C3HPG in Glutamate Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, signaling through both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G-protein coupled receptor (GPCR) superfamily, modulates neuronal excitability and synaptic transmission. These receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a valuable pharmacological tool for dissecting the complex roles of these receptors. It is a phenylglycine derivative that exhibits a dualistic activity profile, primarily acting as a competitive antagonist at Group I mGluRs (specifically mGluR1) and as an agonist at Group II mGluRs (mGluR2 and mGluR3).[1][2] This unique profile allows researchers to simultaneously inhibit signaling pathways associated with mGluR1 while activating those linked to mGluR2/3, making it useful for studying excitotoxicity, neuroprotection, and synaptic plasticity.[2][3]
Pharmacological Profile of this compound
This compound is a racemic mixture. Much of the specific pharmacological data has been characterized for its active enantiomer, (S)-4C3HPG. The primary mechanism of action is competitive antagonism of the Group I receptor mGluR1a and agonism of the Group II receptor mGluR2.[1] This dual activity is crucial for interpreting experimental results. For instance, its neuroprotective effects in models of global ischemia and excitotoxicity are thought to arise from this mixed pharmacological action.[3]
It is important to note that the effects of this compound can be context-dependent. For example, one study in hippocampal slice cultures found it to act as a weak agonist and failed to antagonize responses mediated by metabotropic glutamate receptors in that specific preparation.[4] Researchers should, therefore, carefully validate its mechanism of action within their specific experimental system.
Quantitative Data Summary
Precise in vitro potency values such as Ki, IC50, and EC50 for this compound are not consistently reported in publicly available literature. The table below summarizes its known activity and dosages used in key in vivo studies. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their in vitro assays.
| Parameter | Receptor Target | Activity | Value / Dose | Experimental Context | Reference |
| Activity Profile | mGluR1a | Antagonist | Not specified | Characterized for (S)-enantiomer | [1] |
| mGluR2 | Agonist | Not specified | Characterized for (S)-enantiomer | [1] | |
| Group II mGluRs | Agonist | Not specified | GTPase Activity Assay | [2] | |
| In Vivo Dosage | N/A | Neuroprotection | 500 and 1000 nmol | Co-injected with quinolinic acid in rat striatum | [3] |
Signaling Pathways
This compound's dual activity allows for the differential modulation of two major signaling cascades initiated by metabotropic glutamate receptors.
Caption: Antagonistic action of this compound on the Group I mGluR1 signaling pathway.
Caption: Agonistic action of this compound on the Group II mGluR2/3 signaling pathway.
Experimental Protocols
Protocol 1: Functional Analysis using Calcium Imaging
This protocol describes how to measure the antagonistic effect of this compound on Group I mGluR activation by monitoring changes in intracellular calcium ([Ca²⁺]i).
Objective: To determine the ability of this compound to block calcium mobilization induced by a Group I mGluR agonist (e.g., DHPG).
Caption: Workflow for a calcium imaging experiment using this compound.
Materials:
-
Cells expressing mGluR1 or mGluR5 (e.g., HEK293 or primary neurons).
-
Glass-bottom imaging dishes.
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Anhydrous DMSO.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound.
-
Group I mGluR agonist (e.g., (S)-3,5-DHPG).
-
Fluorescence microscope with a camera and appropriate filter sets.
Methodology:
-
Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Preparation: Prepare a 2-5 µM working solution of the calcium indicator (e.g., Fluo-4 AM) in assay buffer. The addition of 0.01-0.02% Pluronic F-127 can aid in dye loading.[5]
-
Cell Loading: Remove culture medium, wash cells once with assay buffer, and incubate them with the dye solution for 30-60 minutes at 37°C or room temperature, protected from light.[6]
-
Washing: Gently wash the cells 2-3 times with fresh assay buffer to remove extracellular dye. Add fresh buffer for imaging.
-
Pre-incubation: Add this compound at the desired final concentration (a concentration range of 10 µM - 500 µM is a suggested starting point for dose-response testing). Incubate for 10-20 minutes. Prepare a parallel "vehicle control" dish.
-
Imaging:
-
Place the dish on the microscope stage and select a field of view.
-
Begin recording to establish a stable baseline fluorescence signal for 1-2 minutes.
-
Add the Group I agonist (e.g., DHPG) to the dish while continuously recording.
-
Continue recording for an additional 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Quantify the change in fluorescence intensity over time.
-
Calculate the response magnitude as the change in fluorescence over baseline (ΔF/F₀) or as a ratio of emission wavelengths (for ratiometric dyes like Fura-2).[7]
-
Compare the response in the presence and absence of this compound to determine the degree of antagonism.
-
Protocol 2: In Vitro Characterization using Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of this compound for mGluR1 or mGluR2/3.
Objective: To quantify the binding affinity of this compound at a specific mGluR subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target mGluR (e.g., from rat cortex or transfected cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]LY341495 for Group II mGluRs).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competing ligand (e.g., 10 µM L-glutamate).
-
Competition: Membranes + Radioligand + increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation:
-
Add 50-150 µg of membrane protein to each well.
-
Add the fixed concentration of radioligand (typically at or near its Kd value).
-
Add the competing unlabeled ligands (this compound or the compound for NSB).
-
Bring the final volume to 250 µL with binding buffer.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNP0225155.12 - COCONUT [coconut.naturalproducts.net]
- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(RS)-4C3HPG solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon initial dissolving | The solubility limit in the chosen solvent has been exceeded. Incomplete dissolution due to insufficient mixing or time. | Ensure you are not exceeding the known solubility limits (see Data Presentation section). Use sonication or gentle vortexing to aid dissolution. Allow sufficient time for the compound to fully dissolve. |
| Precipitation after dilution in aqueous buffer/media | The compound is "crashing out" of the solution due to the lower solubility in the aqueous environment compared to the stock solution solvent (e.g., DMSO or NaOH). The pH of the final solution is not optimal for solubility. | Perform a serial dilution of the stock solution into the aqueous buffer or media. Add the stock solution dropwise while gently stirring the final solution. Ensure the final pH of the buffer or media is compatible with the compound's solubility; adjusting the pH towards neutral or slightly basic may be necessary if a basic stock was used. |
| Cloudiness or precipitation in cell culture media over time | The compound may be interacting with components in the cell culture media, such as salts or proteins, leading to the formation of insoluble complexes. The final concentration in the media is at the edge of its solubility and precipitates out with slight changes in temperature or pH in the incubator. | Decrease the final working concentration of this compound in your experiment. If possible, test different cell culture media formulations to assess compatibility. When preparing the final working solution, use pre-warmed (37°C) media and add the compound stock slowly. |
| Inconsistent experimental results | Incomplete dissolution of the compound leading to inaccurate concentrations. Degradation of the compound in solution over time. | Visually inspect your stock and working solutions for any signs of precipitation before each experiment. Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions appropriately (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high concentration stock solution, 1 equivalent of Sodium Hydroxide (NaOH) is recommended, which can dissolve the related (S)-enantiomer up to 100 mM. For lower concentration aqueous solutions, water can be used, with a solubility of up to 5 mM for the (S)-enantiomer.[1][2] Dimethyl sulfoxide (DMSO) is also a common solvent for poorly water-soluble compounds and can be used to prepare a concentrated stock solution.
Q2: How should I store my this compound stock solution?
A2: It is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light.
Q3: My this compound solution is slightly yellow. Is this normal?
A3: While this compound is typically a white to off-white solid, a slight yellow tint in a concentrated stock solution, particularly in DMSO or NaOH, is not uncommon and generally does not indicate degradation. However, a significant color change or the appearance of particulates is a sign of potential degradation or contamination, and a fresh solution should be prepared.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, brief sonication in a water bath can be helpful to break up any small clumps of powder and aid in dissolution. Avoid excessive sonication, as it can generate heat which may degrade the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a competitive antagonist of group I metabotropic glutamate receptors (mGluR1) and an agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).
Data Presentation
The following table summarizes the known solubility data for the closely related enantiomer, (S)-4-Carboxy-3-hydroxyphenylglycine, which can be used as a strong indicator for the solubility of the (RS)-racemic mixture.
| Solvent | Maximum Concentration (mM) | Source |
| Water | 5 | [1][2] |
| 1 eq. NaOH | 100 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 eq. NaOH
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 100 mM solution, weigh out 21.12 mg (Molecular Weight = 211.17 g/mol ).
-
Place the powder into a sterile vial.
-
Add a volume of 1 M NaOH solution equivalent to the molar amount of the this compound. For 21.12 mg (0.1 mmol), add 100 µL of 1 M NaOH.
-
Add nuclease-free water to bring the solution to the final desired volume (in this example, add water up to 1 mL).
-
Gently vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate in a room temperature water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 5 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 1 mL of a 5 mM solution, weigh out 1.06 mg.
-
Place the powder into a sterile vial.
-
Add the final desired volume of nuclease-free water (in this example, 1 mL).
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes, vortexing intermittently.
-
Visually inspect the solution to confirm complete dissolution.
-
Use this solution fresh or aliquot and store at -20°C for short-term storage. For longer-term storage, preparing a more concentrated stock in NaOH or DMSO is recommended.
Visualizations
Signaling Pathways
This compound acts as an antagonist at mGluR1 and an agonist at mGluR2/3. The diagrams below illustrate the canonical signaling pathways associated with these receptors.
Figure 1. this compound as an antagonist of the mGluR1 signaling pathway.
Figure 2. this compound as an agonist of the mGluR2/3 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based assay.
Figure 3. General experimental workflow for this compound.
References
Technical Support Center: Optimizing (RS)-4C3HPG Concentration for Cell Culture
Welcome to the technical support center for the use of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phenylglycine derivative that acts as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and an agonist at mGluR2/3.[1] This dual activity makes it a valuable tool for studying the roles of these receptors in various cellular processes.
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to consider its antagonist activity at the mGluR1α receptor, which has been reported with a K_B value of 29 µM.[1] Based on this, a concentration range of 10 µM to 100 µM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in aqueous solutions. For a stock solution, dissolve the compound in sterile, purified water or a buffer such as PBS. Gentle warming and vortexing can aid in dissolution. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Q4: Can this compound be toxic to cells?
At high concentrations, like many compounds, this compound may exhibit cytotoxicity. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. The MTT assay is a common and reliable method for assessing cell viability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be below the effective range for your cell type. - Compound degradation: The compound may have degraded due to improper storage or handling. - Cell line unresponsive: The cell line may not express the target receptors (mGluR1, mGluR2/3) at sufficient levels. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 500 µM). - Prepare a fresh stock solution of this compound. - Confirm the expression of mGluR1, mGluR2, and mGluR3 in your cell line using techniques like qPCR or Western blotting. |
| High cell death or unexpected cytotoxicity | - Concentration too high: The concentration of this compound may be in the toxic range for your cells. - Solvent toxicity: If a solvent other than water or PBS was used, it may be causing cytotoxicity. - Excitotoxicity: As a glutamate receptor ligand, high concentrations could potentially lead to excitotoxic effects in sensitive neuronal cultures. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value and a safe working concentration. - Ensure the final concentration of any solvent is well below its toxic threshold for your cells. - Carefully titrate the concentration, especially in primary neuronal cultures, and monitor for signs of excitotoxicity. |
| Precipitation of the compound in culture media | - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with media components: Components of the culture medium (e.g., proteins in serum) may cause the compound to precipitate. | - Prepare the final dilution of this compound in a small volume of the culture medium and visually inspect for precipitation before adding to the full culture volume. - Consider using a serum-free medium for the duration of the experiment if possible. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Related Compounds in Cell Culture
| Compound | Target(s) | Typical Concentration Range (in vitro) | Reference |
| This compound | mGluR1 antagonist, mGluR2/3 agonist | 10 µM - 100 µM (starting range) | Inferred from[1] |
| LY367385 | mGluR1 antagonist | 100 µM | [2] |
| JNJ16259685 | mGluR1 antagonist | 100 nM | [2] |
| LY379268 | mGluR2/3 agonist | 0.3 - 10 mg/kg (in vivo, for reference) | [3] |
| JNJ-40411813 | mGluR2 PAM | EC50: 147 nM | [4] |
Note: EC50 and IC50 values are highly dependent on the cell line and assay conditions. The provided ranges are for guidance and should be optimized for each specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the optimal working concentration for your experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is from 1 µM to 1000 µM. Include a vehicle control (medium only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal non-toxic concentration will be well below the IC50.
Protocol 2: Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Neuronal cell line or primary neurons
-
Complete neuronal culture medium
-
This compound
-
Neurotoxin (e.g., glutamate, H₂O₂, or MPP⁺)
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, LDH release, or live/dead staining)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate and mature for the recommended time.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific pre-incubation period (e.g., 1-24 hours). Include a vehicle control.
-
Neurotoxic Insult: After pre-incubation, add the neurotoxin at a pre-determined toxic concentration to all wells except for the untreated control group.
-
Co-incubation: Co-incubate the cells with this compound and the neurotoxin for the desired duration (e.g., 24 hours).
-
Viability Assessment: After the co-incubation period, assess cell viability using a suitable assay (e.g., MTT assay as described above).
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. An increase in cell viability in the this compound treated groups indicates a neuroprotective effect.
Visualizations
References
- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (RS)-4C3HPG in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) in solution. The following information is intended to aid in the proper handling, storage, and use of this compound to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a racemic mixture of a synthetic amino acid derivative that acts as a modulator of metabotropic glutamate receptors (mGluRs). Its stability in solution is critical for accurate and reproducible experimental results, as degradation can lead to a loss of potency, altered receptor subtype selectivity, and the formation of potentially interfering byproducts.
Q2: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, which features a phenolic hydroxyl group and a phenylglycine moiety, the two primary degradation pathways for this compound are:
-
Oxidation: The 3-hydroxyl group on the phenyl ring is susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, exposure to light, and the presence of trace metal ions. This can lead to the formation of colored quinone-type byproducts.
-
Racemization: The chiral center at the alpha-carbon of the glycine moiety is prone to racemization, particularly under basic pH conditions. This can alter the biological activity of the compound, as different enantiomers may have different affinities for mGluR subtypes.
Q3: What are the ideal storage conditions for this compound solutions?
While specific stability data for this compound in various solutions is not extensively published, general recommendations for similar compounds suggest the following:
-
Short-term storage (hours to a few days): Store aqueous solutions at 2-8°C and protect from light.
-
Long-term storage (weeks to months): For long-term storage, it is recommended to aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I tell if my this compound solution has degraded?
Visual inspection can sometimes indicate degradation. The appearance of a yellow or brownish color may suggest oxidation. However, racemization does not produce a color change. The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution has turned yellow/brown. | Oxidation of the phenolic hydroxyl group. | Prepare fresh solution. To prevent future oxidation, degas the solvent, consider adding an antioxidant like ascorbic acid, and protect the solution from light. |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound (oxidation or racemization). | Prepare fresh solution and verify its concentration and purity via HPLC. Ensure proper storage conditions are maintained. |
| Precipitate forms in the solution upon storage. | Poor solubility or changes in pH or temperature. | Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated or degraded. Prepare a fresh solution at a lower concentration or in a different buffer system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, calibrated weighing vessel.
-
Solvent Selection: Based on experimental needs, choose an appropriate solvent. For aqueous solutions, use high-purity, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dissolution: Add the solvent to the this compound powder. Gentle vortexing or sonication can aid in dissolution. For compounds with limited aqueous solubility, the addition of a small amount of a co-solvent like DMSO or ethanol may be necessary, followed by dilution with the aqueous buffer.
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired range using dilute acid or base. For optimal stability against racemization, a slightly acidic to neutral pH (pH 6-7) is recommended.
-
Sterilization (if required): If the solution is for cell culture or in vivo use, sterile filter it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare samples by diluting the this compound solution in the mobile phase A.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Basic (>7.5) | Increased risk of racemization. | Maintain a slightly acidic to neutral pH (6.0-7.5). |
| Acidic (<6.0) | Generally more stable against racemization. | Buffer solutions accordingly. | |
| Temperature | Room Temperature | Increased rate of degradation over time. | Store at 2-8°C for short-term and frozen for long-term. |
| Freeze-Thaw Cycles | Potential for degradation with repeated cycles. | Aliquot solutions to avoid multiple freeze-thaw events. | |
| Light | Exposure to UV or ambient light | Can promote oxidation of the phenolic ring. | Store solutions in amber vials or protect from light. |
| Oxygen | Presence of dissolved oxygen | Can lead to oxidation. | Use degassed solvents for solution preparation. |
| Metal Ions | Presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) | Can catalyze oxidation reactions. | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA in specific applications. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution issues.
Technical Support Center: (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)
Welcome to the technical support resource for researchers using (RS)-4C3HPG. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you navigate the common pitfalls associated with this compound's unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a complex, dual mechanism of action that is critical to understand for proper experimental design. It functions as a competitive antagonist at the metabotropic glutamate receptor 1 (mGluR1) and as an agonist at Group II mGluRs (mGluR2 and mGluR3).[1] This mixed pharmacology means its effects can vary significantly depending on the receptor expression profile of the system under investigation.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound, like many phenylglycine derivatives, has low solubility in aqueous solutions.[2]
-
Solvent: It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).
-
Working Solution: Further dilute the DMSO stock into your aqueous experimental buffer (e.g., ACSF, HBSS) to the final working concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target solvent effects.
-
Storage: Store the solid compound at room temperature.[2] Prepare fresh stock solutions in DMSO regularly. Phenylglycine derivatives can be prone to racemization or degradation in aqueous solutions over time, especially under non-neutral pH conditions.[3] For best results, use fresh dilutions for each experiment.
Q3: What are typical working concentrations for this compound?
A3: The effective concentration depends entirely on which receptor you are targeting. Using an inappropriate concentration is a major pitfall that can lead to ambiguous or misleading results.
Data Summary: Recommended Concentrations
| Target Receptor | Pharmacological Action | Typical In Vitro Concentration Range | Key Considerations |
| mGluR1 | Competitive Antagonist | 100 µM - 300 µM | To effectively antagonize mGluR1, concentrations need to be high enough to outcompete endogenous glutamate. A concentration of 300 µM has been shown to cause a parallel shift in the glutamate concentration-response curve, indicative of competitive antagonism.[4] |
| mGluR2/3 | Agonist | 10 µM - 50 µM | This compound has an EC50 of approximately 20 µM for mGluR2 agonism.[1] Working in this range will primarily activate Group II mGluRs. |
Troubleshooting Guide: Common Experimental Pitfalls
Problem 1: I am not observing the expected effect of mGluR1 antagonism.
-
Question: Is your concentration of this compound high enough?
-
Answer: As a competitive antagonist, this compound must compete with the endogenous agonist, glutamate. In many experimental systems, especially those with high synaptic activity, glutamate levels can be substantial. Ensure you are using a concentration in the 100-300 µM range to achieve effective blockade.[4]
-
-
Question: Could mGluR2/3 agonist effects be masking the result?
-
Answer: At concentrations needed to antagonize mGluR1, you will also be strongly activating mGluR2/3 receptors. These receptors are often located presynaptically and their activation typically inhibits neurotransmitter release.[1] If your assay measures a postsynaptic response, this presynaptic inhibition could confound or mask the effect of postsynaptic mGluR1 blockade. Consider using a specific mGluR2/3 antagonist to isolate the mGluR1 effect.
-
Problem 2: My results are inconsistent or show high variability between experiments.
-
Question: Are your stock solutions fresh?
-
Answer: Phenylglycine derivatives can exhibit instability in aqueous solutions.[3][5] Avoid using old stock solutions or dilutions that have been stored for extended periods. Precipitation from aqueous buffers upon dilution of the DMSO stock can also be a source of variability. Ensure the compound is fully dissolved in your final working solution before each experiment.
-
-
Question: Is your experimental system stable?
-
Answer: The expression levels of mGluR subtypes can change under different physiological or pathological conditions, such as after seizures or in models of epilepsy.[6] This can alter the balance of antagonist vs. agonist effects of this compound, leading to variable outcomes.
-
Problem 3: I am observing an inhibitory effect when I expect excitation (or vice-versa).
-
Question: Have you considered the compound's dual action?
-
Answer: This is the most common pitfall. An unexpected inhibitory effect is likely due to the agonist activity at presynaptic mGluR2/3 receptors, which reduces glutamate release. Conversely, if you are studying a circuit where mGluR1 exerts a strong tonic inhibitory influence, its blockade could lead to disinhibition that might be misinterpreted. Carefully map the expected locations and functions of mGluR1, mGluR2, and mGluR3 in your specific preparation.
-
DOT script for the troubleshooting flowchart.
A troubleshooting flowchart for this compound experiments.
Experimental Protocols
Protocol 1: Antagonism of mGluR1-Dependent Long-Term Depression (LTD) in Hippocampal Slices
This protocol details how to use this compound as an antagonist to block chemically-induced LTD at Schaffer collateral-CA1 synapses.
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with ACSF at room temperature.
-
Electrophysiology Setup: Transfer a slice to the recording chamber, perfuse with ACSF at 2-3 mL/min at 30-32°C. Place a stimulating electrode in the Stratum Radiatum to activate Schaffer collaterals and a recording electrode to record field excitatory postsynaptic potentials (fEPSPs) in the CA1 apical dendrites.
-
Baseline Recording: Obtain a stable 20-30 minute baseline of fEPSPs by stimulating at 0.05 Hz with an intensity that evokes 50% of the maximal response.
-
Antagonist Application: Switch the perfusion to ACSF containing 300 µM this compound. Allow the drug to equilibrate for at least 20 minutes.
-
LTD Induction: While continuing to perfuse with this compound, co-apply a Group I mGluR agonist like (S)-3,5-DHPG (e.g., 50 µM for 5-10 minutes) to attempt LTD induction.
-
Washout and Recording: Washout the DHPG with ACSF still containing this compound and continue recording fEPSPs for at least 60 minutes.
-
Analysis: In a successful experiment, the this compound will prevent the DHPG-induced depression of the fEPSP slope, demonstrating its mGluR1 antagonist properties. Compare this to a control experiment where DHPG is applied without this compound.
DOT script for the LTD experiment workflow.
Workflow for an mGluR1-dependent LTD antagonism experiment.
Protocol 2: Agonist-Induced Presynaptic Inhibition using this compound
This protocol details how to measure the agonist effects of this compound on presynaptic mGluR2/3 to inhibit synaptic transmission.
-
Preparation and Setup: Follow steps 1-3 from the LTD protocol above.
-
Baseline Recording: Record a stable 15-20 minute baseline of fEPSPs evoked at 0.05 Hz.
-
Paired-Pulse Facilitation (PPF): As an index of presynaptic release probability, measure PPF by delivering two stimuli in quick succession (e.g., 50 ms inter-stimulus interval). Collect an average of 10-15 sweeps. The PPF ratio is calculated as (Amplitude of Pulse 2 / Amplitude of Pulse 1).
-
Agonist Application: Switch the perfusion to ACSF containing 20 µM this compound.
-
Record Drug Effect: Continue recording single-pulse fEPSPs for 20-30 minutes. A reduction in the fEPSP amplitude indicates an inhibitory effect.
-
Repeat PPF Measurement: Once the drug effect has stabilized, repeat the PPF measurement from step 3.
-
Analysis: Activation of presynaptic mGluR2/3 by this compound is expected to decrease neurotransmitter release. This will be observed as a reduction in the fEPSP amplitude and a corresponding increase in the PPF ratio.
DOT script for the mGluR signaling pathway.
Dual signaling actions of this compound on mGluR pathways.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Formation and Stability of Organic Zwitterions in Aqueous Solution:â Enolates of the Amino Acid Glycine and Its Derivatives - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Minimizing Toxicity of (RS)-4C3HPG in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) in long-term experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phenylglycine derivative that acts as a mixed antagonist/agonist at metabotropic glutamate receptors (mGluRs). Specifically, it is a competitive antagonist at mGluR1 and an agonist at mGluR2 and mGluR3[1][2][3]. This dual activity can be advantageous in modulating glutamatergic neurotransmission. As an antagonist of mGluR1, it blocks signaling pathways coupled to phospholipase C (PLC), while its agonist activity at mGluR2/3 leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[2][4][5].
Q2: What are the potential sources of toxicity of this compound in long-term neuronal cultures?
The potential toxicity of this compound in long-term neuronal cultures can stem from several factors:
-
Excitotoxicity: Although (S)-4C3HPG has been shown to attenuate N-methyl-D-aspartate (NMDA)-induced excitotoxicity, high concentrations or off-target effects of the racemic mixture could potentially lead to neuronal damage[2].
-
Metabolic Stress: Continuous exposure to a pharmacologically active compound can induce metabolic stress in cultured neurons over extended periods.
-
Compound Instability: Degradation of this compound in the culture medium over time could lead to the formation of potentially toxic byproducts.
-
Alterations in Neuronal Network Activity: Chronic modulation of mGluRs can lead to homeostatic changes in neuronal networks that may compromise cell health long-term.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
Determining the optimal concentration requires a careful dose-response analysis. It is recommended to perform a concentration-response curve assessing both the desired pharmacological effect and cytotoxicity. A starting point for concentration ranges can be guided by its known potency at mGluRs, with EC50/IC50 values typically in the micromolar range[1]. The provided experimental protocols for cytotoxicity assays (LDH and Resazurin assays) can be used to generate this data.
Q4: How often should I replace the culture medium containing this compound in a long-term experiment?
The frequency of media changes depends on the stability of this compound in your specific culture conditions and the metabolic activity of your cells. It is advisable to perform a stability assessment of the compound in your culture medium at 37°C. Based on the degradation rate, a media replenishment schedule can be established to maintain a consistent concentration of the compound. For long-term cultures, a half-media change every 2-3 days is a common practice to replenish nutrients and remove waste products[6].
Troubleshooting Guides
Problem 1: Increased cell death observed in this compound-treated cultures compared to vehicle controls.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response cytotoxicity assay (see Protocol 1 and 2) to determine the EC50 for toxicity. Select a concentration for your long-term experiments that is well below the toxic threshold but still pharmacologically effective. |
| Compound degradation leading to toxic byproducts. | Assess the stability of this compound in your culture medium over time (see Protocol 3). If degradation is significant, increase the frequency of media changes or prepare fresh compound solutions more often. |
| Excitotoxicity due to prolonged receptor modulation. | Consider co-treatment with a low concentration of a broad-spectrum antioxidant (e.g., Trolox) or a non-competitive NMDA receptor antagonist (e.g., MK-801) at a concentration that does not interfere with your primary outcome measures. |
| Poor initial health of neuronal cultures. | Ensure your primary neuron cultures are healthy before initiating long-term experiments. Refer to the "Troubleshooting for Long-Term Primary Neuron Culture" section below. |
Problem 2: Loss of pharmacological effect of this compound over time.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the culture medium. | Perform a stability analysis of this compound in your culture medium at 37°C (see Protocol 3). Increase the frequency of media changes if the compound is found to be unstable. |
| Receptor desensitization or downregulation. | Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) to allow for receptor resensitization. This needs to be validated for your specific experimental paradigm. |
| Cellular metabolism of the compound. | If you suspect rapid metabolism by your cells, you may need to use a higher starting concentration (while staying below the toxic threshold) or increase the frequency of media changes. |
Data Presentation: Quantitative Analysis of Neurotoxicity
The following tables are templates for summarizing quantitative data from cytotoxicity and compound stability assays. Example data from literature for related compounds is provided for illustrative purposes. Users should replace this with their own experimental data for this compound.
Table 1: Dose-Dependent Cytotoxicity of Glutamate on Primary Cortical Neurons (Example Data)
| Concentration (µM) | Cell Viability (%) (Resazurin Assay) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 10 | 95 ± 6 | 8 ± 3 |
| 50 | 75 ± 8 | 25 ± 5 |
| 100 | 50 ± 10 | 60 ± 8 |
| 200 | 20 ± 7 | 90 ± 6 |
| Data is hypothetical and for illustrative purposes only. |
Table 2: Stability of a Phenylglycine Derivative in DMEM with 10% FBS at 37°C (Example Data)
| Time (hours) | Compound Remaining (%) |
| 0 | 100 |
| 4 | 92 |
| 8 | 85 |
| 24 | 68 |
| 48 | 45 |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a common indicator of cytotoxicity.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution
-
Vehicle control (e.g., sterile water or DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Methodology:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density appropriate for long-term culture. Allow cells to adhere and mature for at least 7 days in vitro (DIV).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove half of the medium from each well and replace it with the medium containing the test compound or vehicle.
-
Incubation: Incubate the plate for the desired duration of the long-term experiment (e.g., 7, 14, or 21 days), with regular media changes as determined by your stability studies.
-
Assay Procedure:
-
At the end of the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and 680 nm (background) using a plate reader[7][8][9].
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Determine the percentage of cytotoxicity using the following formula:
-
Spontaneous LDH activity: LDH released from untreated, healthy cells.
-
Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).
-
-
Protocol 2: Assessment of Cell Viability using Resazurin Assay
This protocol measures the metabolic activity of viable cells by quantifying the reduction of resazurin to the fluorescent resorufin.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution
-
Vehicle control
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1.
-
Assay Procedure:
-
At the end of the treatment period, add resazurin solution to each well to a final concentration of 10 µg/mL.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm[10][11][12][13][14].
-
-
Data Analysis:
-
Subtract the fluorescence of the media-only control (background) from all other values.
-
Calculate the percentage of cell viability using the following formula:
-
Protocol 3: Assessing the Stability of this compound in Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound under standard cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile or other suitable organic solvent
Methodology:
-
Sample Preparation: Prepare a solution of this compound in pre-warmed complete culture medium at the desired final concentration.
-
Incubation: Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube. The t=0 sample should be processed immediately.
-
Sample Processing: To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile to the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to determine the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Minimizing Toxicity
Caption: Workflow for toxicity minimization.
Troubleshooting for Long-Term Primary Neuron Culture
| Problem | Possible Cause | Solution |
| Cell clumping and detachment. | Suboptimal coating of culture surface. | Ensure proper coating with poly-D-lysine or other appropriate substrates. Avoid letting the coated surface dry out before plating cells[15]. |
| Inappropriate seeding density. | Optimize cell seeding density. Too low can lead to poor survival, while too high can cause clumping and nutrient depletion[6][16]. | |
| Gradual decline in cell health and viability. | Nutrient depletion and waste accumulation. | Perform regular half-media changes (e.g., every 2-3 days) to replenish nutrients and remove metabolic byproducts[6]. |
| Evaporation of culture medium. | Use culture dishes with lids that minimize evaporation. For multi-well plates, consider filling outer wells with sterile water or PBS to maintain humidity[17]. | |
| Glial cell overgrowth. | Use a serum-free medium optimized for neurons (e.g., Neurobasal with B27 supplement). If necessary, use a low concentration of a mitotic inhibitor like Ara-C, but be aware of potential neurotoxic effects[18]. | |
| Inconsistent results between experiments. | Variability in dissection and cell preparation. | Standardize the dissection protocol, including the age of the animals and the enzymatic digestion time. Handle cells gently to maximize viability[18]. |
| Inconsistent culture conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator. Minimize the time cultures are outside the incubator[16]. |
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of transcription factor phosphorylation by metabotropic glutamate receptor-associated signaling pathways in rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labbox.es [labbox.es]
- 13. tribioscience.com [tribioscience.com]
- 14. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 15. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. dendrotek.ca [dendrotek.ca]
Technical Support Center: (RS)-4C3HPG Stereoisomer Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG). The resources below address common challenges related to achieving and maintaining the stereoisomer purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoisomer purity of this compound critical for my research?
The stereoisomers of this compound have distinct pharmacological profiles. The (S)-enantiomer is a potent antagonist of the metabotropic glutamate receptor 1a (mGluR1a) and an agonist of mGluR2, while the activity of the (R)-enantiomer is less characterized but presumed to be different. Therefore, the stereoisomeric composition of your sample will directly impact experimental outcomes, making high purity essential for accurate and reproducible results.
Q2: What are the primary challenges in obtaining stereoisomerically pure 4C3HPG?
The main challenges lie in the separation of the enantiomers from the racemic mixture and preventing racemization. As enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires specialized chiral chromatography techniques. Additionally, factors such as pH, temperature, and solvent conditions during analysis or storage could potentially lead to racemization, thereby compromising the enantiomeric purity of the sample.
Q3: What analytical techniques are most suitable for determining the enantiomeric purity of 4C3HPG?
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for separating and quantifying the enantiomers of 4C3HPG. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating amino acid analogs like 4C3HPG.
Q4: How does the biological activity of (S)-4C3HPG and (R)-4C3HPG differ?
(S)-4C3HPG is a well-characterized dual-action compound, acting as a competitive antagonist at Group I mGluR1a receptors and an agonist at Group II mGluR2 receptors. This dual activity gives it neuroprotective properties in some models. The specific activity of (R)-4C3HPG is not as extensively documented in publicly available literature, but it is expected to have a different pharmacological profile, underscoring the need for enantiomerically pure samples in research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral HPLC analysis of this compound.
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the (R) and (S) enantiomers of 4C3HPG on my chiral HPLC system. What should I do?
A:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino acid analogs like 4C3HPG, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point. If you are using one of these and still see no separation, consider screening other types of CSPs.
-
Optimize the Mobile Phase:
-
Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol or isopropanol). Small changes in the alcohol percentage can significantly impact resolution. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can also improve selectivity.
-
Reversed-Phase: Vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the buffer is crucial for ionizable compounds like 4C3HPG.
-
-
Lower the Flow Rate: Chiral separations often benefit from slower flow rates than achiral separations. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.
-
Adjust the Temperature: Temperature can have a significant effect on chiral separations. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the 4C3HPG enantiomers are showing significant tailing. What could be the cause and how can I fix it?
A:
-
Secondary Interactions: Peak tailing for amino acid-like compounds is often due to unwanted interactions between the analyte and the silica support of the column.
-
Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase. For 4C3HPG, which has both acidic and basic functional groups, adding a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape by masking active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak tailing or fronting. Try reducing the injection volume or the concentration of your sample.
-
Mismatched Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A sample solvent that is much stronger than the mobile phase can cause peak distortion.
Issue 3: Irreproducible Retention Times
Q: The retention times for my 4C3HPG enantiomers are shifting between runs. How can I improve the reproducibility?
A:
-
Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially when changing mobile phase composition. Ensure the column is thoroughly equilibrated before starting a sequence of injections.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. For buffered mobile phases, check the pH before use.
-
Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can affect retention times.
-
System Contamination: If the problem persists, there might be contamination in the HPLC system. Flush the system thoroughly to remove any residues from previous analyses.
Quantitative Data
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 550,000 | 545,000 |
| Peak Width (at base, min) | 0.5 | 0.6 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{0.46%} |
Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Below is a representative experimental protocol for the chiral HPLC separation of a phenylglycine analog, which can be adapted as a starting point for developing a method for this compound.
Objective: To separate the enantiomers of a phenylglycine analog using chiral HPLC.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Sample: 1 mg/mL of the racemic phenylglycine analog in mobile phase
Method:
-
System Preparation:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Visualizations
Validation & Comparative
A Comparative Guide to (RS)-4C3HPG and Other mGluR Antagonists
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a notable pharmacological tool in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. Unlike many mGluR ligands that exhibit straightforward agonist or antagonist activity at a specific receptor group, this compound presents a unique mixed pharmacological profile. It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1, while concurrently functioning as an agonist at Group II mGluRs (mGluR2 and mGluR3). This dual activity necessitates a careful comparison with other commonly used mGluR antagonists to understand its specific applications and interpret experimental outcomes accurately.
This guide provides a comparative overview of this compound, the non-selective Group I/II antagonist (+)-MCPG, and the potent Group II antagonist LY341495, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Pharmacological Profile Comparison
The distinct pharmacological profiles of this compound, (+)-MCPG, and LY341495 are summarized in the table below. The data, including IC50 and Ki values, are compiled from various in vitro studies measuring the inhibition of agonist-induced responses in cell lines expressing specific mGluR subtypes.
| Compound | Primary Target(s) | mGluR1a | mGluR2 | mGluR3 | mGluR5a | mGluR7 | mGluR8 |
| This compound | mGluR1 Antagonist / mGluR2 Agonist | IC50: ~41 µM[1] | Agonist | Agonist | - | - | - |
| (+)-MCPG | Group I/II Antagonist | IC50: ~243 µM[1] | Antagonist | Antagonist | Antagonist | - | - |
| LY341495 | Potent Group II Antagonist | IC50: 7.8 µM[2][3] | IC50: 21 nM[2][3] | IC50: 14 nM[2][3] | IC50: 8.2 µM[2][3] | IC50: 990 nM[2][4] | IC50: 170 nM[2][3] |
Note: IC50 values represent the concentration of an antagonist required to inhibit 50% of the maximal response of an agonist. Ki values represent the inhibition constant for a ligand. Lower values indicate higher potency. The activity of this compound at mGluR3 and other subtypes is less extensively documented in direct comparative assays.
Signaling Pathways
Metabotropic glutamate receptors are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. This compound's unique profile involves interaction with both Group I and Group II pathways.
Group I mGluR Signaling Pathway
Group I mGluRs, including mGluR1 and mGluR5, are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist at mGluR1, this compound blocks this cascade.
Caption: Group I mGluR signaling cascade and the antagonistic action of this compound.
Group II mGluR Signaling Pathway
Group II mGluRs, which include mGluR2 and mGluR3, are commonly found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. As an agonist at these receptors, this compound initiates this inhibitory pathway.
References
- 1. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
A Comparative Guide to the Validation of (RS)-4C3HPG as a Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) with other established metabotropic glutamate receptor 1 (mGluR1) antagonists. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
The metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. The validation of novel antagonists for this receptor is a critical step in the development of new therapeutic agents.
This compound is a phenylglycine derivative that has been investigated for its effects on metabotropic glutamate receptors. However, its pharmacological profile is complex and not that of a straightforward competitive antagonist. Literature suggests that it can act as a weak agonist at mGluRs, and in some experimental settings, it occludes the action of other agonists rather than purely antagonizing them[1]. Furthermore, there is pronounced stereospecificity, with the (S)-enantiomer, (S)-4C3HPG, acting as an antagonist at mGluR1a while simultaneously being an agonist at mGluR2[2]. This guide will delve into the validation of this compound in the context of other well-characterized mGluR1 antagonists.
Comparative Analysis of mGluR1 Antagonists
The validation of a potential mGluR1 antagonist involves comparing its pharmacological properties to known selective antagonists. Below is a comparison of this compound with other commonly used mGluR1 antagonists.
| Compound | Type | Mechanism of Action | Potency (IC50/Ki) | Selectivity |
| This compound | Mixed Agonist/Antagonist | Acts as a weak agonist in some systems; its antagonist activity is not fully characterized with a standard IC50 value. | Not clearly defined as a pure antagonist. | Shows activity at other mGluRs (e.g., mGluR2 agonism by the (S)-enantiomer)[2]. |
| LY367385 | Competitive Antagonist | Binds to the orthosteric glutamate binding site, preventing agonist activation. | IC50: 8.8 µM (quisqualate-induced PI hydrolysis)[3]. | Highly selective for mGluR1 over mGluR5 and other mGluR subtypes[4]. |
| CPCCOEt | Non-competitive Antagonist | Acts as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding pocket. | IC50: ~6.5 µM (glutamate-induced calcium mobilization). | Selective for mGluR1 over other mGluR subtypes. |
| JNJ16259685 | Non-competitive Antagonist | A potent and selective negative allosteric modulator (NAM) of mGluR1. | IC50: 19 nM (synaptic activation of mGluR1)[3]. Ki: ~4.8 nM (allosteric binding)[3]. | High selectivity for mGluR1. |
Signaling Pathways and Experimental Workflows
Understanding the signaling cascade of mGluR1 is fundamental to designing and interpreting validation assays. The following diagrams illustrate the canonical mGluR1 signaling pathway and a typical experimental workflow for antagonist validation.
References
- 1. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-4C3HPG: A Comparative Analysis of Efficacy Against Novel Glutamate Receptor Modulators
For Immediate Release
This comprehensive guide provides a detailed comparison of the efficacy of the classic glutamate receptor modulator, (RS)-4C3HPG, with more recently developed modulators targeting various metabotropic glutamate receptors (mGluRs). This analysis is intended for researchers, scientists, and professionals in drug development, offering a clear overview of the pharmacological profiles and therapeutic potential of these compounds based on available preclinical data.
Introduction to Glutamate Receptor Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic intervention in a wide range of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. (RS)-4-Carboxy-3-hydroxyphenylglycine, or this compound, is a well-established ligand that acts as a competitive antagonist at mGluR1 and an agonist at mGluR2/3. In recent years, a new generation of highly selective allosteric modulators has emerged, offering more precise targeting of specific mGluR subtypes. This guide compares the efficacy of this compound with three such newer modulators: JNJ-40411813 (an mGluR2 positive allosteric modulator), MPEP (an mGluR5 negative allosteric modulator), and AMN082 (an mGluR7 allosteric agonist).
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and the newer modulators in various animal models relevant to their therapeutic potential.
In Vitro Receptor Activity
| Compound | Target(s) | Mechanism of Action | Potency (EC₅₀/IC₅₀/Kᵢ) |
| This compound | mGluR1, mGluR2/3 | Antagonist (mGluR1), Agonist (mGluR2/3) | mGluR1 (IC₅₀): ~10 µM, mGluR2 (EC₅₀): ~30 µM |
| JNJ-40411813 | mGluR2 | Positive Allosteric Modulator (PAM) | EC₅₀: 147 nM ([³⁵S]GTPγS binding)[1] |
| MPEP | mGluR5 | Negative Allosteric Modulator (NAM) | IC₅₀: 36 nM |
| AMN082 | mGluR7 | Allosteric Agonist | EC₅₀: 64 nM (cAMP accumulation)[2] |
Preclinical Efficacy in Neuroprotection
This compound has demonstrated neuroprotective effects in models of excitotoxicity.
| Compound | Animal Model | Neuroprotective Effect | Effective Dose |
| (S)-4C3HPG | Quinolinic acid-induced striatal lesions in rats | Significant reduction in lesion size | 500 nmol (intracerebral) |
Preclinical Efficacy in Seizure Models
This compound has shown anticonvulsant properties in genetic models of epilepsy.
| Compound | Animal Model | Anticonvulsant Effect | Effective Dose |
| (S)-4C3HPG | Audiogenic seizures in DBA/2 mice | Protection against seizures | 30 mg/kg (i.p.) |
Preclinical Efficacy of Newer Modulators in Models of CNS Disorders
| Compound | Animal Model | Therapeutic Area | Efficacy | Effective Dose |
| JNJ-40411813 | Rodent models of schizophrenia | Schizophrenia | Reversal of phencyclidine (PCP)-induced deficits in prepulse inhibition[3] | 10 mg/kg |
| MPEP | Mouse elevated plus maze | Anxiety | Anxiolytic-like effects (increased time in open arms) | 10 mg/kg |
| AMN082 | Mouse fear conditioning | Fear/Anxiety | Attenuation of conditioned fear[4] | 2.5-5 mg/kg (i.p.)[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathways of Group I and Group II/III metabotropic glutamate receptors.
Caption: General experimental workflow for the evaluation of novel glutamate receptor modulators.
Detailed Experimental Protocols
Quinolinic Acid-Induced Striatal Lesion Model in Rats
This protocol is used to assess the neuroprotective effects of compounds against excitotoxicity.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A unilateral injection of quinolinic acid (e.g., 150 nmol in 1 µL of phosphate-buffered saline) is made into the striatum.[6]
-
The test compound (e.g., (S)-4C3HPG) is co-injected or administered systemically prior to the quinolinic acid injection.
-
After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological analysis.
-
-
Endpoint: Lesion volume is quantified by staining brain sections with a marker for neuronal viability (e.g., Nissl stain) and measuring the area of neuronal loss.[7]
Audiogenic Seizure Model in DBA/2 Mice
This model is used to evaluate the anticonvulsant activity of compounds in a genetic model of epilepsy.[8][9]
-
Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures, typically tested between 21 and 28 days of age.[8]
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., (S)-4C3HPG) or vehicle at a specified time before seizure induction.
-
Each mouse is placed individually in a sound-attenuating chamber.
-
A high-intensity acoustic stimulus (e.g., an electric bell, 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) to induce seizures.[8]
-
-
Endpoint: The occurrence and severity of seizures are scored based on a rating scale (e.g., wild running, clonic seizure, tonic seizure, respiratory arrest). The percentage of animals protected from each seizure phase is calculated.
Elevated Plus Maze
This test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Rodents are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).[11]
-
The animal's behavior is recorded by an overhead camera and analyzed using tracking software.
-
-
Endpoints: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic compounds typically increase these parameters.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.[3]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
The animal is placed in the chamber and habituated to a background white noise.
-
A series of trials are presented, including trials with a loud startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. Antipsychotic compounds are expected to reverse deficits in PPI induced by psychomimetic drugs like PCP.
Fear Conditioning
This paradigm is used to study learning and memory associated with fear.[4][12]
-
Apparatus: A conditioning chamber where an animal can be exposed to a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and presented with pairings of the CS and US.[4]
-
Testing Phase: At a later time, the animal is re-exposed to the conditioning context (contextual fear) or to the CS in a novel context (cued fear).
-
-
Endpoint: The primary measure of fear is "freezing" behavior (i.e., the complete absence of movement except for respiration). The percentage of time spent freezing is quantified.
Discussion and Future Directions
This compound has been a valuable pharmacological tool for elucidating the roles of Group I and Group II mGluRs. Its dual activity as an mGluR1 antagonist and an mGluR2/3 agonist contributes to its observed neuroprotective and anticonvulsant effects. However, this lack of selectivity can make it challenging to attribute its effects to a single receptor subtype.
The development of newer, highly selective allosteric modulators represents a significant advancement in the field. Positive allosteric modulators like JNJ-40411813 for mGluR2 offer the potential for enhancing endogenous glutamatergic signaling in a more physiologically relevant manner, which may be beneficial in conditions like schizophrenia. Negative allosteric modulators such as MPEP for mGluR5 provide a means to dampen excessive glutamate signaling, a mechanism that is being explored for the treatment of anxiety and other disorders. Allosteric agonists like AMN082 for mGluR7 offer a novel approach to modulating neuronal excitability and have shown promise in preclinical models of fear and anxiety.
While direct comparative studies are limited, the available data suggest that these newer modulators offer greater target specificity, which may translate to improved efficacy and a better side-effect profile compared to less selective compounds like this compound. Future research should focus on head-to-head comparisons of these compounds in a wider range of preclinical models to fully delineate their relative therapeutic potential. Furthermore, the exploration of the clinical utility of these newer modulators is an active and promising area of drug development.
References
- 1. idus.us.es [idus.us.es]
- 2. Evaluation of quinolinic acid induced excitotoxic neurodegeneration in rat striatum by quantitative magnetic resonance imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and anatomical changes in the striatum and substantia nigra following quinolinic acid lesions in the striatum of the rat: a detailed time course of the cellular and GABA(A) receptor changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. MPD: Brown1: project protocol [phenome.jax.org]
- 12. mmpc.org [mmpc.org]
(RS)-4C3HPG: A Comparative Analysis of its Neuroprotective Effects
For researchers and professionals in the fields of neuroscience and drug development, identifying and validating compounds with neuroprotective potential is a critical endeavor. (RS)-4-Carboxy-3-hydroxyphenylglycine, or (RS)-4C3HPG, a compound with a dualistic activity profile on metabotropic glutamate receptors (mGluRs), has emerged as a subject of significant interest. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with other relevant mGluR ligands, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
This compound is characterized by its mixed antagonist and agonist properties, acting as an antagonist at group I mGluRs and an agonist at group II mGluRs[1][2]. This unique pharmacological profile underpins its demonstrated neuroprotective capabilities across various preclinical models of neuronal injury.
Comparative Efficacy of this compound and Alternative mGluR Agonists
The neuroprotective effects of this compound have been evaluated alongside other group II mGluR agonists, such as (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV) and L-2-(carboxycyclopropyl)glycine (L-CCG-I). While direct head-to-head quantitative comparisons of neuroprotective potency (e.g., EC50 values for neuroprotection) are not extensively available in the current literature, existing studies provide valuable insights into their relative activities.
Table 1: Quantitative Data on the Neuroprotective Effects of (S)-4C3HPG in a Mouse Model of Traumatic Brain Injury [1][3]
| Parameter | Saline Control | 1 mg/kg (S)-4C3HPG | 5 mg/kg (S)-4C3HPG | 10 mg/kg (S)-4C3HPG |
| Neurological Deficit Score | High | No significant change | Significantly attenuated | Significantly attenuated |
| Brain Water Content (%) | Elevated | No significant change | Significantly reduced | Significantly reduced |
| Glutamate in CSF (µmol/L) | High | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| TNF-α mRNA Expression | High | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| IL-1β mRNA Expression | High | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Table 2: Comparison of Neuroprotective Effects of Group II mGluR Agonists
| Compound | Model of Neurotoxicity | Key Findings | Reference |
| This compound | NMDA-induced toxicity in cortical cultures | Protects neurons against NMDA toxicity. | [4] |
| Global ischemia in gerbils | Protects hippocampal CA1 neurons. | [4] | |
| DCG-IV | NMDA-induced toxicity in cortical cultures | More potent than L-CCG-I in protecting neurons. | [5] |
| Transient forebrain ischemia in rats | Attenuates the increase in extracellular glutamate and increases neuronal survival. | [6] | |
| L-CCG-I | NMDA-induced toxicity in cortical cultures | Protects neurons against NMDA toxicity. | [4] |
Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of this compound and related compounds, detailed experimental protocols for key assays are provided below.
In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Cultures
This protocol outlines the induction of excitotoxicity in primary cortical neurons, a common model for screening neuroprotective compounds.
1. Primary Cortical Culture Preparation:
-
Dissociate cortical tissue from embryonic day 14-18 mouse or rat brains.
-
Plate dissociated cells onto poly-D-lysine coated multi-well plates in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for neuronal maturation.
2. Induction of NMDA-Induced Excitotoxicity:
-
Prepare a stock solution of N-methyl-D-aspartate (NMDA) in sterile water.
-
On the day of the experiment, replace the culture medium with a magnesium-free balanced salt solution (e.g., HBSS) containing 10 µM glycine.
-
Add NMDA to the cultures at a final concentration of 200-300 µM.
-
Incubate the cultures with NMDA for 5-20 minutes at room temperature.
-
To terminate the exposure, remove the NMDA-containing solution and wash the cultures three times with fresh, pre-warmed culture medium.
3. Assessment of Neuronal Viability:
-
24 hours post-NMDA exposure, quantify neuronal death using one of the following methods:
-
Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes. Count PI-positive (dead) cells using fluorescence microscopy.
-
Hoechst 33342 Staining: This dye stains the nuclei of all cells. Apoptotic or necrotic nuclei will appear condensed and brightly stained.
-
In Vivo Model: Transient Global Cerebral Ischemia in Gerbils
This protocol describes a model of global cerebral ischemia, which is useful for evaluating the in vivo efficacy of neuroprotective agents.
1. Animal Preparation:
-
Use adult Mongolian gerbils (60-80g).
-
Anesthetize the animals with a suitable anesthetic (e.g., isoflurane or pentobarbital).
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
2. Induction of Global Ischemia:
-
Carefully isolate the common carotid arteries from the surrounding tissue.
-
Occlude both arteries simultaneously using non-traumatic arterial clips. The duration of occlusion is typically 5-15 minutes.
-
During occlusion, monitor the animal's body temperature and maintain it at 37°C.
3. Reperfusion and Post-Operative Care:
-
After the designated occlusion period, remove the arterial clips to allow for reperfusion of blood to the brain.
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Provide post-operative care, including access to food and water.
4. Histological Analysis of Neuronal Damage:
-
5-7 days after the ischemic insult, perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution and then freeze it for sectioning.
-
Cut coronal sections (e.g., 20 µm thick) through the hippocampus.
-
Stain the sections with a neuronal marker stain such as Nissl stain (cresyl violet) or Fluoro-Jade.
-
Quantify the number of surviving neurons in the CA1 region of the hippocampus, which is particularly vulnerable to ischemic damage.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its dual action on mGluRs. The following diagrams illustrate the proposed signaling pathways.
References
- 1. Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protective effect of the metabotropic glutamate receptor agonist, DCG-IV, against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of group II metabotropic glutamate receptor agonist DCG-IV on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (RS)-4C3HPG and its Enantiomers in Metabotropic Glutamate Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) and its stereoisomers represent a class of phenylglycine derivatives with significant activity at metabotropic glutamate receptors (mGluRs). These receptors, which play a crucial role in modulating synaptic plasticity and neuronal excitability, are prominent targets for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the racemic mixture, this compound, and its individual enantiomers, (S)-4C3HPG and (R)-4C3HPG, summarizing their distinct pharmacological profiles based on available experimental data.
Summary of Pharmacological Activity
The pharmacological activity of 4C3HPG is highly dependent on its stereochemistry. The racemic mixture and the (S)-enantiomer have been characterized to varying extents, revealing distinct effects on different mGluR subtypes. Notably, a significant gap in the scientific literature exists regarding the specific activity of the (R)-enantiomer.
-
(S)-4C3HPG : This enantiomer exhibits a dualistic activity profile, acting as a competitive antagonist at the mGluR1a subtype and an agonist at the mGluR2 subtype[1][2]. This mixed antagonist/agonist profile contributes to its observed neuroprotective and anticonvulsant properties[1][3][4].
-
This compound : The racemic mixture is generally characterized as a weak agonist at metabotropic glutamate receptors[5]. In some contexts, it has been investigated for its potential antagonist activity at mGluR1α, though its effects are less potent than the pure (S)-enantiomer[6].
-
(R)-4C3HPG : There is currently a lack of publicly available experimental data detailing the specific pharmacological activity of the (R)-enantiomer of 4C3HPG at metabotropic glutamate receptors.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the activity of (S)-4C3HPG at specific mGluR subtypes. No quantitative data for this compound or (R)-4C3HPG is available in the reviewed literature.
| Compound | Receptor Subtype | Assay Type | Measured Activity | Value | Reference |
| (S)-4C3HPG | mGluR1a | Glutamate-stimulated phosphoinositide hydrolysis | Antagonist | IC₅₀: 15 ± 3 µM | [1] |
| mGluR2 | Forskolin-stimulated cAMP formation | Agonist | EC₅₀: 21 ± 4 µM | [1] |
Signaling Pathways and Experimental Workflows
The differential activity of the 4C3HPG enantiomers on Group I and Group II mGluRs results in the modulation of distinct intracellular signaling cascades.
Group I mGluR (mGluR1a) Signaling Pathway
Group I mGluRs, including mGluR1a, are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). (S)-4C3HPG acts as an antagonist at mGluR1a, thus blocking this cascade.
Group II mGluR (mGluR2) Signaling Pathway
Group II mGluRs, such as mGluR2, are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of cyclic AMP (cAMP). (S)-4C3HPG acts as an agonist at mGluR2, thereby initiating this inhibitory cascade.
Experimental Protocols
The characterization of this compound and its enantiomers involves specific in vitro assays to determine their activity at different mGluR subtypes.
Phosphoinositide Hydrolysis Assay (for Group I mGluR Activity)
This assay measures the antagonist activity of a compound at Gq-coupled mGluRs, such as mGluR1a.
Methodology:
-
Cell Culture: Baby hamster kidney (BHK) cells stably expressing the mGluR1a subtype are cultured in appropriate media.
-
Radiolabeling: Cells are incubated with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., (S)-4C3HPG).
-
Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGluR1a receptors.
-
Reaction Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.
-
Separation: Inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of radiolabeled inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximal glutamate response (IC₅₀) is determined.
Forskolin-Stimulated cAMP Formation Assay (for Group II mGluR Activity)
This assay is used to determine the agonist activity of a compound at Gi-coupled mGluRs, such as mGluR2.
Methodology:
-
Cell Culture: Cells stably expressing the mGluR2 subtype are cultured.
-
Incubation: Cells are incubated with varying concentrations of the test compound (e.g., (S)-4C3HPG).
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production (EC₅₀) is determined.
Conclusion
The available evidence clearly demonstrates the stereospecific nature of 4C3HPG's interaction with metabotropic glutamate receptors. The (S)-enantiomer possesses a unique and potent mixed antagonist/agonist profile at mGluR1a and mGluR2, respectively, which underpins its therapeutic potential. The racemic mixture, this compound, exhibits weaker agonist activity. A significant knowledge gap remains concerning the pharmacological properties of the (R)-enantiomer. Further research is warranted to fully elucidate the activity of (R)-4C3HPG to complete the comparative analysis of this compound and its enantiomers, which could provide valuable insights for the rational design of more selective and efficacious mGluR-targeting therapeutics.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic receptors in excitotoxicity: (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG) protects against rat striatal quinolinic acid lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-4C3HPG, a mixed group I mGlu receptor antagonist and a group II agonist, administered intrastriatally, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4C3HPG (RS-4-carboxy-3-hydroxyphenylglycine), a weak agonist at metabotropic glutamate receptors, occludes the action of trans-ACPD in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (RS)-4C3HPG's Anticonvulsant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) with established antiepileptic drugs (AEDs). The data presented is based on preclinical studies in a standardized animal model of epilepsy, offering a framework for evaluating its potential as a novel therapeutic agent. While the primary focus is on the racemic mixture this compound, the available quantitative anticonvulsant data is for its active enantiomer, (S)-4C3HPG.
Executive Summary
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), the active enantiomer of this compound, has demonstrated dose-dependent anticonvulsant effects in the DBA/2 mouse model of audiogenic seizures. Its unique mechanism of action, involving the modulation of metabotropic glutamate receptors (mGluRs), distinguishes it from many conventional AEDs. Specifically, (S)-4C3HPG acts as an antagonist at the mGluR1a receptor and an agonist at the mGluR2 receptor[1]. This dual action suggests a potential to control seizures by simultaneously reducing excitatory glutamatergic transmission and enhancing inhibitory mechanisms.
Comparative Efficacy in the Audiogenic Seizure Model
The following table summarizes the median effective dose (ED50) of (S)-4C3HPG required to suppress clonic and tonic seizures in DBA/2 mice, compared to standard AEDs. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Potency (ED50) in the DBA/2 Mouse Audiogenic Seizure Model
| Compound | Administration Route | Protection Against Clonic Seizures (ED50) | Protection Against Tonic Seizures (ED50) |
| (S)-4C3HPG | Intracerebroventricular (i.c.v.) | 76 nmol/mouse[1] | 110 nmol/mouse[1] |
| Valproate | Intraperitoneal (i.p.) | 150 mg/kg | 150 mg/kg |
| Phenytoin | Intraperitoneal (i.p.) | > 50 mg/kg (inactive) | 9.5 mg/kg |
| Carbamazepine | Intraperitoneal (i.p.) | 11.5 mg/kg | 11.5 mg/kg |
Note: The data for (S)-4C3HPG is presented in nanomoles per mouse due to the intracerebroventricular route of administration in the cited study, while data for other AEDs is in mg/kg for the intraperitoneal route. A direct potency comparison based on these values should be made with caution due to the different administration methods.
Mechanism of Action: A Dual Approach to Seizure Control
The anticonvulsant effect of (S)-4C3HPG is attributed to its unique interaction with two subtypes of metabotropic glutamate receptors[1]:
-
mGluR1a Antagonism: By blocking mGluR1a, which is typically coupled to excitatory signaling pathways, (S)-4C3HPG can reduce excessive neuronal excitation that contributes to seizure generation.
-
mGluR2 Agonism: Conversely, by activating mGluR2, which is often linked to inhibitory pathways, (S)-4C3HPG can enhance the brain's natural ability to suppress seizures.
This dual mechanism offers a potentially more nuanced approach to seizure control compared to drugs that act on a single target.
Experimental Protocols
The data presented in this guide was primarily obtained from studies utilizing the DBA/2 mouse model of audiogenic seizures. This is a well-established genetic model for reflex seizures[2][3].
Audiogenic Seizure Induction in DBA/2 Mice
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used. The susceptibility is age-dependent, being maximal between 21 and 28 days of age[2][3].
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Acclimatization: Prior to testing, animals are acclimatized to the testing room.
-
Drug Administration: The test compound, such as (S)-4C3HPG, or a vehicle control is administered via the specified route (e.g., intracerebroventricularly or intraperitoneally) at a predetermined time before seizure induction.
-
Seizure Induction: Individual mice are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., an electric bell or a siren, typically 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until the onset of tonic seizures[2][3].
-
Observation and Scoring: Seizure activity is observed and scored based on distinct behavioral phases:
-
Wild Running: A period of frantic, uncontrolled running.
-
Clonic Seizures: Rhythmic jerking of the limbs.
-
Tonic Seizures: Rigid extension of the limbs.
-
Respiratory Arrest and Death: In some cases, seizures can be lethal[2].
-
-
Data Analysis: The latency to each seizure phase and the percentage of animals protected from each phase are recorded. The ED50, the dose at which 50% of the animals are protected from a specific seizure component, is then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of (S)-4C3HPG and a typical experimental workflow for evaluating its anticonvulsant properties.
Caption: Proposed signaling pathway of (S)-4C3HPG's anticonvulsant action.
Caption: Experimental workflow for audiogenic seizure testing.
Conclusion
The available preclinical data indicates that (S)-4C3HPG, the active enantiomer of this compound, possesses notable anticonvulsant properties in the audiogenic seizure model. Its dual action on mGluR1a and mGluR2 receptors presents a novel mechanistic approach for the treatment of epilepsy. Further research, including comparative studies of the racemic this compound against a wider range of AEDs in various seizure models and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this promising compound.
References
- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
A Comparative Pharmacological Profile of (RS)-4C3HPG: A Dual Activity Metabotropic Glutamate Receptor Ligand
(RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG) is a notable phenylglycine derivative that exhibits a complex pharmacological profile at metabotropic glutamate (mGlu) receptors. This guide provides a comprehensive comparison of this compound with other key mGlu receptor ligands, presenting its dual antagonist and agonist activities. The information is targeted towards researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacological Profile of this compound and its Enantiomers
This compound is a racemic mixture, with its pharmacological activity primarily attributed to the (S)-enantiomer, (S)-4C3HPG. This compound uniquely acts as a competitive antagonist at Group I mGlu receptors, particularly mGluR1, while simultaneously functioning as an agonist at Group II mGlu receptors (mGluR2/3).[1] This dual activity makes it a valuable tool for dissecting the physiological roles of these receptor groups.
Antagonist Activity at Group I mGlu Receptors
(S)-4C3HPG is a potent antagonist of mGluR1α and also demonstrates activity at mGluR5a, both of which are Group I mGlu receptors coupled to the phosphoinositide (PI) hydrolysis and intracellular calcium mobilization signaling pathway. Its antagonist potency is generally higher at mGluR1α compared to mGluR5a.
Agonist Activity at Group II mGlu Receptors
In addition to its antagonist effects at Group I receptors, (S)-4C3HPG is an agonist for mGluR2, a member of the Group II mGlu receptors which are negatively coupled to adenylyl cyclase.[1]
Comparative Quantitative Data
The following tables summarize the quantitative pharmacological data for (S)-4C3HPG in comparison to other standard mGlu receptor ligands.
Table 1: Antagonist Profile at Group I mGlu Receptors (Functional Assays)
| Compound | Receptor Subtype | Assay Type | IC50 Value | Reference Compound | IC50 Value (Reference) |
| (S)-4C3HPG | human mGluR1α | Quisqualate-induced PI Hydrolysis | 19-50 µM | (S)-4CPG | 4-72 µM |
| human mGluR5a | Quisqualate-induced PI Hydrolysis | 53-280 µM | (+)-MCPG | 115-210 µM | |
| human mGluR1α | Quisqualate-induced [Ca2+]i Mobilization | 40 ± 10 µM | |||
| This compound | rat mGluR1 | L-Glutamate-induced response (Schild Plot) | pA2 = 4.38 |
Table 2: Agonist Profile at Group II mGlu Receptors (Functional Assays)
| Compound | Receptor Subtype | Assay Type | EC50 Value | Reference Compound | EC50 Value (Reference) |
| (S)-4C3HPG | rat mGluR2 | Inhibition of forskolin-stimulated cAMP | 20 µM | LY354740 | 3-20 nM |
| DCG-IV | 0.1-0.9 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its pharmacological characterization.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for pharmacological profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound.
Radioligand Binding Assay (Displacement Assay)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the mGlu receptor subtype of interest are cultured to confluency.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final pellet is resuspended in the assay buffer.
-
-
Assay Procedure:
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]L-quisqualic acid for mGluR1).
-
Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the antagonist activity of compounds at Gq-coupled receptors like Group I mGluRs.
-
Cell Culture and Labeling:
-
Cells expressing the target mGluR (e.g., mGluR1α or mGluR5a) are seeded in multi-well plates.
-
The cells are incubated with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
After labeling, the cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
The test compound, (S)-4C3HPG, is added at various concentrations for a defined pre-incubation period.
-
The cells are then stimulated with a fixed concentration of an agonist (e.g., quisqualate or L-glutamate).
-
The incubation is stopped, and the total inositol phosphates (IPs) are extracted.
-
-
Data Analysis:
-
The accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation, is determined.
-
cAMP Accumulation Assay
This assay is used to determine the agonist or antagonist activity of compounds at Gi/o-coupled receptors, such as Group II and III mGluRs.
-
Cell Culture:
-
CHO cells stably expressing the target mGlu receptor (e.g., mGluR2) are cultured in multi-well plates.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure agonist activity, increasing concentrations of the test compound, (S)-4C3HPG, are added in the presence of forskolin (an adenylyl cyclase activator).
-
The reaction is incubated for a specific time at 37°C and then terminated.
-
-
Data Analysis:
-
The intracellular cAMP levels are measured using a competitive binding assay or a commercially available ELISA kit.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is calculated.
-
Conclusion
This compound, and particularly its (S)-enantiomer, presents a unique pharmacological profile as a mixed Group I mGlu receptor antagonist and Group II mGlu receptor agonist. This dual activity, supported by the quantitative data presented, makes it a critical tool for investigating the distinct and overlapping roles of these mGlu receptor groups in neuronal function and disease. The detailed experimental protocols provided herein offer a foundation for the further characterization of this and other novel mGlu receptor ligands.
References
side-by-side comparison of (RS)-4C3HPG from different suppliers
This guide provides researchers with essential information on what to consider when sourcing and evaluating (RS)-4C3HPG, should it become available through custom synthesis or specialized suppliers. It also outlines the necessary experimental protocols to ensure data quality and reproducibility.
Key Quality Parameters for this compound Evaluation
When evaluating a research compound like this compound, several key quantitative parameters are crucial for ensuring the reliability and reproducibility of experimental results. While supplier-specific data for the racemic mixture is unavailable, the following table outlines the critical data points a researcher should seek from a certificate of analysis (CoA) or through in-house quality control.
| Parameter | Importance | Typical Method of Analysis | Desired Specification |
| Purity (by HPLC) | Determines the percentage of the desired compound in the sample, ensuring that observed biological effects are not due to impurities. | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Chiral Ratio (R:S) | For a racemic mixture, this confirms the presence of both enantiomers in approximately equal proportions. The biological activity of each enantiomer can differ significantly. | Chiral HPLC | 45-55% for each enantiomer |
| Identity Confirmation | Verifies the chemical structure of the compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Consistent with the expected structure of 4-Carboxy-3-hydroxyphenylglycine |
| Solubility | Provides information on how to prepare stock solutions for in vitro and in vivo experiments. | Visual assessment in various solvents | As specified by the supplier or determined experimentally |
| Moisture Content | Water content can affect the actual concentration of the compound when preparing solutions by weight. | Karl Fischer Titration | ≤1% |
Experimental Protocols for In-House Verification
Given the current lack of commercial availability, researchers may need to rely on custom synthesis. In such cases, independent verification of the compound's quality is paramount. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., water or a mild aqueous buffer) to a known concentration (e.g., 1 mg/mL).
-
HPLC System: Utilize a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., 214 nm or 254 nm).
-
Analysis: The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Chiral Ratio Analysis by Chiral HPLC
Objective: To confirm the racemic nature of the compound by separating and quantifying the R and S enantiomers.
Methodology:
-
Sample Preparation: Prepare the sample as described for purity analysis.
-
Chiral HPLC System: Use an HPLC system with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®).
-
Mobile Phase: An isocratic mobile phase, often a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., TFA or diethylamine), is typically used. The exact composition will need to be optimized for the specific chiral column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Analysis: The ratio of the R and S enantiomers is determined by comparing the peak areas of the two separated enantiomers.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of custom-synthesized this compound.
Caption: Simplified signaling pathways for the dual action of this compound.
References
Safety Operating Guide
Proper Disposal of (RS)-4C3HPG: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (RS)-4C3HPG must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and compatible waste container.
-
Ensure the waste container is made of a material that will not react with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "(RS)-4-Carboxy-3-hydroxyphenylglycine" and any other components of the waste mixture.
-
Indicate the approximate quantity or concentration of the chemical in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Key Disposal Considerations
Table 2: Summary of Disposal Do's and Don'ts
| Do | Don't |
| Consult the Safety Data Sheet (SDS) for this compound. | Do not dispose of this compound down the sanitary sewer.[2] |
| Wear appropriate Personal Protective Equipment (PPE). | Do not mix this compound waste with incompatible chemicals. |
| Collect all this compound waste in a designated, labeled container.[1] | Do not dispose of this compound in regular solid waste trash. |
| Store waste in a secure, well-ventilated area. | Do not leave waste containers open.[1] |
| Contact your EHS department for disposal.[3] | Do not attempt to neutralize the chemical without a validated protocol. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as a chemical waste to be handled by a licensed disposal facility. Any attempt to neutralize or treat the chemical waste in the lab must be developed and validated by qualified personnel and approved by the institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
